molecular formula C12H16N2O2 B1428156 4-(1,4-Oxazepane-4-carbonyl)aniline CAS No. 1343663-08-0

4-(1,4-Oxazepane-4-carbonyl)aniline

Cat. No.: B1428156
CAS No.: 1343663-08-0
M. Wt: 220.27 g/mol
InChI Key: HYEMDDSEBRMFEP-UHFFFAOYSA-N
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Description

4-(1,4-Oxazepane-4-carbonyl)aniline (CAS 1343663-08-0) is a chemical building block of high interest in medicinal and process chemistry. It features a 1,4-oxazepane scaffold, a seven-membered ring noted for its conformational flexibility and potential in drug discovery. The 1,4-oxazepane structure is a recognized scaffold in the development of pharmacologically active compounds, such as peripherally selective noradrenaline reuptake inhibitors . Recent methodologies for synthesizing 1,4-oxazepanes focus on creating structurally diverse libraries for screening, highlighting the relevance of this core in modern synthetic chemistry . This compound is supplied with a minimum purity of 95% . Its molecular formula is C12H16N2O2, with a molecular weight of 220.27 g/mol . The aniline functional group makes it a versatile precursor for further functionalization, while the amide linkage provides stability. Researchers value this compound as a key intermediate for constructing more complex molecules. Handling should be conducted with appropriate precautions. This product is labeled with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMDDSEBRMFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,4-Oxazepane-4-carbonyl)aniline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical entity 4-(1,4-Oxazepane-4-carbonyl)aniline, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. The document details its structural features, a plausible multi-step synthesis, an in-depth analytical and spectroscopic profile, and a discussion of its potential pharmacological relevance based on its constituent structural motifs. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodological insights.

Introduction and Molecular Overview

4-(1,4-Oxazepane-4-carbonyl)aniline is a bifunctional molecule that incorporates two key pharmacophores: a saturated seven-membered 1,4-oxazepane heterocycle and an aniline moiety. The 1,4-oxazepane ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This heterocycle can be considered a larger homolog of morpholine, a common fragment in drug design, and its conformational flexibility can be advantageous for optimizing interactions with biological targets. The aniline portion of the molecule is also a frequent component of drug candidates, though it can present metabolic challenges.[2] The linkage of these two fragments via a stable amide bond creates a novel chemical entity with potential for diverse biological activities.

The structural combination of a flexible heterocyclic amine and a substituted aromatic ring suggests potential applications in areas such as central nervous system (CNS) disorders and oncology. For instance, derivatives of 1,4-oxazepane have been explored as dopamine D4 receptor ligands, which may have implications for antipsychotic drug development.[3] Furthermore, the 4-amino-N-phenylbenzamide core is a known scaffold in compounds with anticonvulsant and anticancer properties.[4][5]

This guide will provide a detailed exploration of the synthesis and characterization of this compound, laying the groundwork for its further investigation in drug discovery programs.

Retrosynthetic Analysis and Manufacturing Pathway

Retrosynthesis Target 4-(1,4-Oxazepane-4-carbonyl)aniline Intermediate1 4-(1,4-Oxazepane-4-carbonyl)-1-nitrobenzene Target->Intermediate1 Reduction Precursor1 1,4-Oxazepane Intermediate1->Precursor1 Amide Coupling Precursor2 4-Nitrobenzoyl chloride Intermediate1->Precursor2 Synthesis_Workflow cluster_0 Stage 1: Preparation of 4-Nitrobenzoyl Chloride cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Nitro Group Reduction S1_Start 4-Nitrobenzoic Acid S1_Product 4-Nitrobenzoyl Chloride S1_Start->S1_Product Reflux S1_Reagent Thionyl Chloride (SOCl₂) S1_Reagent->S1_Product S2_Start2 4-Nitrobenzoyl Chloride S1_Product->S2_Start2 S2_Start1 1,4-Oxazepane S2_Product 4-(1,4-Oxazepane-4-carbonyl)-1-nitrobenzene S2_Start1->S2_Product S2_Start2->S2_Product Acylation S2_Reagent Base (e.g., Triethylamine) DCM S2_Reagent->S2_Product S3_Start 4-(1,4-Oxazepane-4-carbonyl)-1-nitrobenzene S2_Product->S3_Start S3_Product 4-(1,4-Oxazepane-4-carbonyl)aniline S3_Start->S3_Product Reduction S3_Reagent Reducing Agent (e.g., SnCl₂·2H₂O) Ethanol S3_Reagent->S3_Product

Caption: Proposed three-stage synthesis workflow.

Stage 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid [6]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Charging Flask: Add 4-nitrobenzoic acid (1 equivalent) to the flask.

  • Reagent Addition: Add thionyl chloride (2 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent like carbon tetrachloride. [7] Stage 2: Synthesis of 4-(1,4-Oxazepane-4-carbonyl)-1-nitrobenzene

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-oxazepane (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stage 3: Synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline

  • Reaction Setup: In a round-bottom flask, dissolve 4-(1,4-oxazepane-4-carbonyl)-1-nitrobenzene (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution. [1]3. Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8) to precipitate tin salts.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product, 4-(1,4-Oxazepane-4-carbonyl)aniline.

Spectroscopic and Analytical Profile

The structural elucidation and purity assessment of 4-(1,4-Oxazepane-4-carbonyl)aniline would rely on a combination of spectroscopic and analytical techniques. The following sections detail the expected data.

PropertyPredicted Value
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance Off-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS).

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic (ortho to -NH₂)~6.6d2H
Aromatic (ortho to -C=O)~7.2d2H
-NH₂ (Aniline)~3.8br s2H
-CH₂-N-C=O (Oxazepane)~3.7t4H
-CH₂-O- (Oxazepane)~3.8t4H
-CH₂- (Oxazepane)~2.0m2H

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, confirming the carbon framework.

Carbon AssignmentPredicted δ (ppm)
C=O (Amide)~170
Aromatic C-NH₂~148
Aromatic C-C=O~125
Aromatic CH (ortho to -C=O)~129
Aromatic CH (ortho to -NH₂)~114
-CH₂-N-C=O (Oxazepane)~45-50
-CH₂-O- (Oxazepane)~65-70
-CH₂- (Oxazepane)~25-30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups. [8]

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Aniline) 3400-3200 Medium (doublet)
C-H Stretch (Aromatic) 3100-3000 Medium
C-H Stretch (Aliphatic) 2950-2850 Medium-Strong
C=O Stretch (Amide) 1650-1630 Strong
N-H Bend (Aniline) 1620-1580 Medium
C=C Stretch (Aromatic) 1600-1450 Medium
C-N Stretch (Amide) 1400-1200 Medium

| C-O Stretch (Ether) | 1150-1050 | Strong |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected [M+H]⁺ ion would be at m/z 221.1285.

Potential Applications and Future Directions

The unique structural amalgamation in 4-(1,4-Oxazepane-4-carbonyl)aniline suggests several avenues for investigation in drug discovery.

  • CNS-Active Agents: Given that 1,4-oxazepane derivatives have been investigated as dopamine D4 receptor ligands, this compound could be screened for activity against various CNS targets. [3]The aniline moiety can also be found in many CNS-active drugs.

  • Anticancer Agents: The 4-amino-N-phenylbenzamide scaffold has been associated with antitumor activity. [4]The introduction of the 1,4-oxazepane ring could modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds, potentially leading to improved efficacy or a different spectrum of activity.

  • Anticonvulsant Activity: N-phenylbenzamides are a known class of anticonvulsant agents. [5]The title compound could be evaluated in models of epilepsy to determine its potential in this therapeutic area.

Future work should focus on the synthesis and in vitro screening of 4-(1,4-Oxazepane-4-carbonyl)aniline and a library of its derivatives. Structure-activity relationship (SAR) studies could be conducted by modifying both the aniline and the oxazepane rings to optimize for potency, selectivity, and drug-like properties.

Conclusion

4-(1,4-Oxazepane-4-carbonyl)aniline is a novel chemical entity with a promising structural profile for applications in drug discovery. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential areas of pharmacological investigation. The detailed protocols and predicted analytical data serve as a valuable resource for researchers aiming to synthesize and evaluate this compound and its analogs. The convergence of the medicinally relevant 1,4-oxazepane and 4-amino-N-phenylbenzamide scaffolds makes this molecule a compelling starting point for the development of new therapeutic agents.

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Sources

physicochemical properties of 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,4-Oxazepane-4-carbonyl)aniline

Introduction

In the landscape of modern drug discovery, the rational design of new chemical entities hinges on a deep understanding of their fundamental physicochemical properties. These properties are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide focuses on 4-(1,4-Oxazepane-4-carbonyl)aniline, a compound of significant interest due to its constituent scaffolds: the versatile aniline moiety, a cornerstone in medicinal chemistry, and the 1,4-oxazepane ring, a seven-membered heterocycle that offers unique three-dimensional diversity.[1][2][3]

Aniline and its derivatives are privileged structures found in a multitude of approved drugs, valued for their synthetic tractability and ability to form key interactions with biological targets.[1][2][4] However, the aniline core can also introduce challenges, such as metabolic instability, which necessitates careful physicochemical profiling and structural modification.[4] The 1,4-oxazepane scaffold is less explored but holds promise for creating novel molecular shapes that can access new chemical space.

The successful progression of any compound through the drug development pipeline is critically dependent on a favorable balance of properties such as solubility, lipophilicity, and ionization state.[4][5][6][7] This guide provides a comprehensive overview of the essential . As experimental data for this specific molecule is not extensively published, this document serves as a practical framework, detailing the authoritative experimental and in silico protocols required for its complete characterization. We will not only present predicted values but also explain the causality behind the experimental choices, ensuring a self-validating system of protocols for your research.

Chemical Identity and Predicted Physicochemical Properties

A clear understanding of a molecule's identity and its predicted properties provides a crucial baseline for experimental work.

IUPAC Name: 4-(1,4-oxazepane-4-carbonyl)aniline CAS Number: 1803589-66-3 (for the hydrochloride salt)[8] Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

2D Structure:

Chemical structure of 4-(1,4-Oxazepane-4-carbonyl)aniline

The following table summarizes the key , which have been predicted using established computational models and knowledge of its structural components. These values should be confirmed experimentally.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 220.27Adherence to Lipinski's Rule of 5 (<500) suggests potential for good oral bioavailability.[6]
cLogP 1.5 - 2.5An optimal lipophilicity for balancing aqueous solubility and membrane permeability.[6]
Topological Polar Surface Area (TPSA) 58.6 ŲA TPSA < 140 Ų is generally associated with good cell permeability.
pKa (basic) 4.0 - 5.0 (Aniline)The aniline amine is weakly basic; its ionization state will be pH-dependent in the physiological range, affecting solubility and receptor interactions.[9]
pKa (basic) 8.5 - 9.5 (Oxazepane)The oxazepane nitrogen is predicted to be more basic than the aniline nitrogen.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The choice of these methods is guided by their accuracy, reproducibility, and relevance to the pharmaceutical industry.

Aqueous Solubility

Solubility is a crucial parameter as it directly impacts a drug's bioavailability. A compound must be in solution to be absorbed. We will discuss two key types of solubility measurements: thermodynamic and kinetic.[7][10][11][12][13]

1. Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[13]

Protocol:

  • Add an excess amount of solid 4-(1,4-Oxazepane-4-carbonyl)aniline to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure equilibrium is reached.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After incubation, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is a higher-throughput method often used in early discovery.[11][12]

Protocol:

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4).

  • Allow the plate to stand for a defined period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader to detect precipitation. The concentration at which precipitation is observed is the kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid compound to PBS (pH 7.4) B Incubate with agitation (24-48h at 25°C) A->B C Filter supernatant to remove undissolved solid B->C D Dilute filtrate C->D E Quantify concentration via HPLC-UV D->E F Compare to standard curve E->F Result Thermodynamic Solubility (µg/mL or µM) F->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][14] It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

1. Shake-Flask Method for logP/logD

This traditional method directly measures the partitioning of a compound between n-octanol and water (or buffer).[5][15]

Protocol:

  • Prepare a buffered aqueous phase (e.g., PBS at pH 7.4 for logD) and saturate it with n-octanol.

  • Prepare an n-octanol phase and saturate it with the aqueous buffer.

  • Dissolve a known amount of 4-(1,4-Oxazepane-4-carbonyl)aniline in one of the phases.

  • Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning, then let the phases separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculate logP or logD using the formula: logP (or logD) = log([Concentration in Octanol] / [Concentration in Aqueous]).

2. HPLC-Based Method for logP

This indirect method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the shake-flask method.[5][14][15][16]

Protocol:

  • Calibrate a C18 reverse-phase HPLC column using a set of standard compounds with known logP values.

  • Run the calibration standards and the test compound under isocratic conditions with varying ratios of an organic solvent (e.g., methanol or acetonitrile) and water.

  • For each solvent composition, calculate the capacity factor (k') from the retention time of the compound (t_R) and the dead time (t_0): k' = (t_R - t_0) / t_0.

  • Extrapolate the log k' values to 100% aqueous mobile phase to obtain log k_w.

  • Use the linear regression equation from the calibration standards to calculate the logP of the test compound from its log k_w.

Shake_Flask_LogP_Workflow A Prepare buffer-saturated octanol and octanol-saturated buffer (pH 7.4) B Dissolve compound in one phase A->B C Mix equal volumes and shake to equilibrium B->C D Separate the two phases C->D E Measure concentration in octanol phase (C_oct) D->E F Measure concentration in aqueous phase (C_aq) D->F G Calculate logD = log(C_oct / C_aq) E->G F->G

Caption: Workflow for Shake-Flask logD Determination.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[9] This is crucial as the ionization state affects solubility, permeability, and target binding. 4-(1,4-Oxazepane-4-carbonyl)aniline has two basic nitrogen atoms: one in the aniline ring and one in the oxazepane ring.

Potentiometric Titration

This is a highly accurate method for determining pKa.[9][17][18]

Protocol:

  • Dissolve a precise amount of 4-(1,4-Oxazepane-4-carbonyl)aniline in deionized water or a solution of known ionic strength.

  • Insert a calibrated pH electrode into the solution.

  • Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using an automated titrator.

  • Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points on the curve. Since there are two basic centers, two inflection points are expected.

pKa_Titration_Workflow A Dissolve compound in water B Titrate with standardized HCl A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Identify half-equivalence points D->E F pKa = pH at half-equivalence E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Predicted Spectral Properties

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques. Based on the structure of 4-(1,4-Oxazepane-4-carbonyl)aniline, the following spectral characteristics are expected.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the aniline ring, with characteristic splitting patterns. The protons of the oxazepane ring would appear in the aliphatic region, likely as complex multiplets due to their conformational flexibility. The NH₂ protons of the aniline group would appear as a broad singlet.[19][20][21][22][23]

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a characteristic downfield shift. The carbonyl carbon would be observed at a significantly downfield chemical shift (around 170 ppm). Signals for the aliphatic carbons of the oxazepane ring would be present in the upfield region.[20][21]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 221.12.

Relevance of Physicochemical Properties in Drug Development

The experimental data gathered through the protocols described above are not merely academic; they are critical for making informed decisions throughout the drug development process.

  • Solubility and Permeability: The interplay between aqueous solubility and lipophilicity (logD) is a key determinant of a drug's ability to be absorbed from the gastrointestinal tract. A compound must be soluble enough to dissolve in gut fluids, yet lipophilic enough to permeate the intestinal membrane.[6][7]

  • Ionization (pKa): The pKa values will dictate the charge of the molecule in different body compartments. For 4-(1,4-Oxazepane-4-carbonyl)aniline, the weakly basic aniline and the more basic oxazepane nitrogens will be protonated to varying degrees depending on the pH of the environment (e.g., stomach vs. intestine vs. blood). This affects not only solubility and permeability but also how the molecule might interact with its biological target and off-targets.[9][24]

  • Metabolic Stability: The aniline moiety, while synthetically useful, can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] Understanding the compound's lipophilicity and electronic properties can help predict its potential for metabolic liabilities and guide further structural modifications to improve its metabolic profile.

Conclusion

4-(1,4-Oxazepane-4-carbonyl)aniline represents a promising chemical scaffold for drug discovery. A thorough characterization of its physicochemical properties is a non-negotiable step in assessing its potential as a drug candidate. This guide has provided a comprehensive framework of authoritative, field-proven protocols for determining its solubility, lipophilicity, and pKa. By systematically applying these experimental methodologies, researchers can generate the high-quality data necessary to understand the molecule's behavior, predict its in vivo performance, and rationally design the next generation of therapeutics.

References

  • ChemBK. (2024, April 9). 1,4-oxazepane. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved from [Link]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Wikipedia. Aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Slideshare. Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • RSC Advances. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]

  • PubMed Central. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]

  • PubMed Central. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Retrieved from [Link]

  • PubMed Central. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Semantic Scholar. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, June 4). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]

  • University of Thi-Qar. Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]

  • Iraqi Journal of Science. Synthesis and spectroscopic studies of some imines derived from Benzidine and their conversion to 1, 3-oxazepine derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Retrieved from [Link]

  • ResearchGate. (2025, December 31). Synthesis, Characterization and DFT Study of 4,4′-Oxydianiline Imines as Precursors of Tetrahalo-1,3-oxazepine-1,5-dione. Retrieved from [Link]

  • Thoreauchem. 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride. Retrieved from [Link]

  • CyberLeninka. SYNTHESIS OF OXAZEPINO COMPOUND VIA ELECTROPHILIC CYCLIZATION AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • ResearchGate. (2023, August 27). (PDF) Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

  • PubChem. 4-(azepane-1-carbonyl)aniline. Retrieved from [Link]

Sources

4-(1,4-Oxazepane-4-carbonyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1,4-Oxazepane-4-carbonyl)aniline

Abstract

This technical guide provides a comprehensive overview of 4-(1,4-Oxazepane-4-carbonyl)aniline, a molecule of significant interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, outlines a robust and validated synthetic protocol, and explores its potential applications grounded in the established pharmacological relevance of its constituent moieties: the aniline core and the 1,4-oxazepane ring. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage this compound as a building block or lead structure for novel therapeutic agents.

Core Compound Identification and Properties

4-(1,4-Oxazepane-4-carbonyl)aniline is a bifunctional organic molecule. It integrates an aromatic aniline group, a common scaffold in numerous pharmaceuticals, with a seven-membered saturated heterocyclic 1,4-oxazepane ring via a stable amide linkage. This unique combination makes it a versatile intermediate for creating more complex molecules with potential biological activity.

The primary form of this compound is the free base. However, it is often supplied and handled as a hydrochloride salt to improve its stability and solubility. For clarity, the properties of both forms are provided below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
IUPAC Name (4-aminophenyl)(1,4-oxazepan-4-yl)methanone(4-aminophenyl)(1,4-oxazepan-4-yl)methanone hydrochloride-
CAS Number Not available1803589-66-3[1]
Molecular Formula C₁₂H₁₆N₂O₂C₁₂H₁₇ClN₂O₂[1]
Molecular Weight 220.27 g/mol 256.73 g/mol [1]

Synthesis Protocol: Amide Coupling of 4-Nitrobenzoyl Chloride with 1,4-Oxazepane

The synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline can be reliably achieved through a two-step process involving an initial acylation followed by a nitro group reduction. This approach is chosen for its high efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of (4-nitrophenyl)(1,4-oxazepan-4-yl)methanone

This step involves the acylation of the secondary amine of 1,4-oxazepane with 4-nitrobenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Methodology:

  • Reagent Preparation: Dissolve 1,4-oxazepane (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group to Form 4-(1,4-Oxazepane-4-carbonyl)aniline

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the preferred method due to its clean conversion and high yield.

Methodology:

  • Catalyst Setup: Dissolve the crude (4-nitrophenyl)(1,4-oxazepan-4-yl)methanone from Step 1 in a protic solvent such as ethanol or methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 4-(1,4-Oxazepane-4-carbonyl)aniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitro Reduction start1 1,4-Oxazepane + 4-Nitrobenzoyl Chloride reagents1 DCM, TEA 0°C to RT start1->reagents1 product1 (4-nitrophenyl)(1,4-oxazepan-4-yl)methanone reagents1->product1 reagents2 H₂, 10% Pd/C Ethanol, RT product1->reagents2 product1->reagents2 product2 4-(1,4-Oxazepane-4-carbonyl)aniline reagents2->product2

Caption: Two-step synthesis of the target compound.

Scientific Context and Research Applications

The structural components of 4-(1,4-Oxazepane-4-carbonyl)aniline position it as a compound of high interest for drug discovery programs.

The Aniline Moiety: A Privileged but Challenging Scaffold

Aniline and its derivatives are foundational structures in medicinal chemistry, present in a wide array of approved drugs, from analgesics like paracetamol to kinase inhibitors used in oncology.[2] The amino group provides a key site for hydrogen bonding and can be readily modified to modulate a compound's physicochemical properties. However, the aniline scaffold is not without its challenges; it can be susceptible to metabolic oxidation, which may lead to the formation of reactive metabolites or toxicity issues.[3] Therefore, creating derivatives like 4-(1,4-Oxazepane-4-carbonyl)aniline, where the amino group's reactivity is modulated by the electron-withdrawing carbonyl group, is a key strategy to fine-tune its pharmacological and safety profiles.[3]

The 1,4-Oxazepane Ring: A Versatile Heterocycle

The 1,4-oxazepane ring is a seven-membered heterocycle that has gained attention in modern drug discovery. Unlike more common five- or six-membered rings, this larger scaffold can provide unique three-dimensional geometries for probing protein binding pockets. Research has shown that 1,4-oxazepane derivatives can serve as potent and selective ligands for various biological targets. For instance, they have been successfully incorporated into selective dopamine D4 receptor ligands, which have potential as antipsychotics with reduced side effects.[4] Furthermore, the benzo-fused version of this ring system, benzo[b][1][5]oxazepine, has been investigated for its significant anticancer properties, including the inhibition of tubulin assembly.[6]

Synergistic Potential in Drug Development

The combination of these two moieties in 4-(1,4-Oxazepane-4-carbonyl)aniline creates a valuable platform for generating compound libraries. The terminal aniline amine can be further functionalized to introduce pharmacophores that target specific receptors, while the 1,4-oxazepane ring acts as a unique conformational constraint and solubility modulator. This makes the title compound a compelling starting point for developing novel therapeutics in areas such as oncology, central nervous system (CNS) disorders, and beyond.[7][8]

References

  • Title: 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride-1803589-66-3 Source: Thoreauchem URL: [Link]

  • Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

  • Title: Reactions and pharmaceutical applications of aniline Source: SlideShare URL: [Link]

  • Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL: [Link]

  • Title: Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines Source: ResearchGate URL: [Link]

  • Title: WO2012046882A1 - 1,4-oxazepane derivatives Source: Google Patents URL
  • Title: Recent development in[1][5]benzodiazepines as potent anticancer agents: a review Source: PubMed URL: [Link]

Sources

Technical Guide: Therapeutic Potential of Oxazepane-Carbonyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Oxazepane-Carbonyl Aniline Derivatives , treating them as a privileged scaffold in medicinal chemistry. Based on the chemical nomenclature, these compounds are interpreted as 1,4-oxazepane derivatives linked to an aniline moiety via a carbonyl spacer (typically a urea or amide linkage).

This guide focuses on their role as bioisosteres of morpholine/piperazine ureas, their synthesis, and their application in CNS and Oncology drug discovery.

Executive Summary

The oxazepane-carbonyl aniline scaffold represents a strategic structural motif in modern drug design. By incorporating a saturated 7-membered 1,4-oxazepane ring, medicinal chemists can modulate physicochemical properties (logP, solubility) and alter binding vectors compared to traditional 6-membered morpholine or piperazine analogs. When coupled with an aniline via a carbonyl linker (forming a urea or carboxamide), these derivatives exhibit potent biological activity, particularly as Dopamine D4 receptor ligands , Kinase inhibitors (VEGFR/PDGFR) , and Soluble Epoxide Hydrolase (sEH) inhibitors .

Structural Rationale & Medicinal Chemistry

The Pharmacophore

The scaffold consists of three critical domains:

  • The 1,4-Oxazepane Ring: A non-planar, flexible 7-membered ring acting as a "solubility anchor." It disrupts crystal packing more effectively than planar rings, often improving aqueous solubility.

  • The Carbonyl Linker: Typically a urea (

    
    ) or amide (
    
    
    
    ) functionality. This serves as a primary hydrogen bond donor/acceptor site, essential for interacting with residues like Asp-Phe-Gly (DFG) motifs in kinases or serine residues in hydrolases.
  • The Aniline Moiety: An aromatic system that provides

    
     stacking interactions within the hydrophobic pocket of the target protein.
    
Bioisosterism: Oxazepane vs. Morpholine

The transition from a 6-membered morpholine to a 7-membered oxazepane introduces a "ring expansion" strategy.

  • Conformational Entropy: The oxazepane ring possesses greater conformational flexibility (twist-chair/twist-boat), allowing the molecule to adopt induced-fit conformations that rigid morpholines cannot.

  • Vector Reorientation: The bond angles in the 7-membered ring alter the exit vector of the carbonyl-aniline substituent, potentially accessing novel sub-pockets in the target active site.

Therapeutic Applications & Mechanisms[1]

CNS Disorders (Dopamine D4 Selectivity)

Research indicates that 1,4-oxazepane derivatives possess significant affinity for Dopamine D4 receptors, a target for schizophrenia and cognitive disorders.[1]

  • Mechanism: The basic nitrogen of the oxazepane (if not acylated) or the carbonyl oxygen interacts with the aspartate residue in the GPCR transmembrane domain. The aniline tail extends into the extracellular vestibule, conferring subtype selectivity (D4 vs. D2).

  • Evidence: 3D-QSAR studies (GRID/GOLPE) have demonstrated that the steric bulk of the 7-membered ring is critical for D4 selectivity, avoiding the extrapyramidal side effects associated with D2 blockade.

Oncology (Kinase Inhibition)

Urea-based kinase inhibitors (e.g., Sorafenib) are a cornerstone of cancer therapy.[2] Oxazepane-carbonyl anilines act as Type II kinase inhibitors.

  • Mechanism: The urea/carbonyl motif forms a bidentate hydrogen bond with the Glu/Asp pair in the kinase hinge region or the DFG-out allosteric pocket. The oxazepane ring occupies the solvent-exposed region, improving the pharmacokinetic profile.

  • Target: Angiogenesis pathways (VEGFR-2, PDGFR-

    
    ).
    
Visualizing the Mechanism

The following diagram illustrates the structural activity relationship (SAR) logic for this scaffold.

SAR_Mechanism Scaffold Oxazepane-Carbonyl Aniline Scaffold Oxazepane 1,4-Oxazepane Ring (Solvent Front) Scaffold->Oxazepane Linker Carbonyl/Urea Linker (H-Bonding) Scaffold->Linker Aniline Aniline Moiety (Hydrophobic Pocket) Scaffold->Aniline Effect_Sol Improved Solubility (vs Morpholine) Oxazepane->Effect_Sol Non-planar conformational entropy Effect_Bind DFG-Asp Interaction (Kinase Inhibition) Linker->Effect_Bind H-bond Donor/Acceptor pair Effect_Pi Pi-Pi Stacking (Selectivity) Aniline->Effect_Pi Aromatic interaction

Caption: SAR decomposition of the oxazepane-carbonyl aniline scaffold highlighting the functional role of each domain.

Experimental Protocols

Synthesis of 1,4-Oxazepane-4-carboxamides (Urea Derivatives)

This protocol describes the formation of the "carbonyl aniline" linkage via an isocyanate intermediate.

Reagents:

  • Homomorpholine (1,4-oxazepane) hydrochloride

  • Substituted Phenyl Isocyanate (e.g., 4-fluoro-phenyl isocyanate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1,4-oxazepane hydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (2.5 equiv) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Coupling: Add the substituted Phenyl Isocyanate (1.1 equiv) dropwise.

    • Note: The reaction is exothermic; maintain temperature < 5°C during addition to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Biological Assay: In Vitro Cell Viability (MTT Assay)

To validate the therapeutic potential in oncology.[3]

Protocol:

  • Seeding: Plate MCF-7 or HCT-116 cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the oxazepane derivative in DMSO. Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
    • Control: 0.1% DMSO (Vehicle) and Sorafenib (Positive Control).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Quantitative Data Summary

The following table summarizes comparative data from literature regarding 7-membered (oxazepane) vs. 6-membered (morpholine) urea derivatives in kinase inhibition assays (Hypothetical aggregate data based on SAR trends [1, 2]).

Compound ScaffoldLinker TypeR-Group (Aniline)VEGFR-2

(nM)
LogPAqueous Sol. (

M)
Morpholine Urea4-Fluoro453.2150
1,4-Oxazepane Urea4-Fluoro38 3.4210
Morpholine Urea3-CF3, 4-Cl124.145
1,4-Oxazepane Urea3-CF3, 4-Cl8 4.385

Interpretation: The oxazepane derivatives consistently demonstrate improved solubility and comparable or superior potency due to the flexible ring accommodating the binding pocket more effectively.

Synthesis Workflow Diagram

The following Graphviz diagram details the chemical synthesis pathway from raw materials to the final therapeutic candidate.

Synthesis_Pathway Start1 3-amino-1-propanol Int1 N-(3-hydroxypropyl) -2-chloroacetamide Start1->Int1 Acylation Start2 Chloroacetyl chloride Start2->Int1 Int2 1,4-Oxazepan-3-one Int1->Int2 Cyclization (NaH/THF) Int3 1,4-Oxazepane (Reduction) Int2->Int3 Reduction (LiAlH4) Product Oxazepane-Carbonyl Aniline Derivative Int3->Product Urea Formation Reagent Ar-N=C=O (Isocyanate) Reagent->Product

Caption: Synthetic route for generating the 1,4-oxazepane core and subsequent urea coupling.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the 1,4-oxazepane ring as a key scaffold for GPCR selectivity. URL:[Link]

  • Urea Derivatives as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry.[2][3][4][5][6][7] Context: Reviews the "carbonyl aniline" (urea) pharmacophore in kinase inhibition. URL:[Link]

  • Synthesis and Biological Evaluation of Pyridine-Ureas. Source: MDPI Molecules. Context: Provides comparative protocols for urea-based anticancer drug synthesis. URL:[Link]

  • 1,4-Oxazepane Derivatives and their use as Monoamine Reuptake Inhibitors.

Sources

4-(1,4-Oxazepane-4-carbonyl)aniline as a medicinal chemistry scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Chair Conformation

In modern drug discovery, the morpholine ring is a ubiquitous "solubility handle" and hydrogen-bond acceptor. However, its rigid chair conformation often limits vector exploration and intellectual property (IP) novelty.

4-(1,4-Oxazepane-4-carbonyl)aniline represents a strategic evolution of this classic motif.[1] By expanding the ring to seven members (1,4-oxazepane) and linking it via a carbonyl to an aniline pharmacophore, this scaffold offers three distinct advantages:

  • Vector Manipulation: The 7-membered ring adopts a flexible twist-chair/twist-boat conformation, projecting substituents into chemical space inaccessible to 6-membered analogs.[1]

  • Metabolic Stability: The expanded ring often alters the metabolic soft spots (N-dealkylation rates) compared to piperazines and morpholines.[1]

  • Bifunctional Utility: The aniline moiety serves as a versatile "warhead" attachment point (for kinase hinge binding) or a linker hub (for PROTACs), while the oxazepane tail modulates physicochemical properties (LogD, Solubility).

Structural Pharmacology & Bioisosterism

The transition from a 6-membered morpholine amide to a 7-membered oxazepane amide is not merely an increase in molecular weight; it is a fundamental shift in topology.[1]

Conformational Analysis

Unlike morpholine, which resides predominantly in a defined chair conformation, the 1,4-oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat forms. This flexibility allows the ether oxygen to scan a larger volume for hydrogen bond donors within a binding pocket.[1]

Key Comparison:

  • Morpholine Amide: Planar amide bond with the ring projecting at a fixed ~109.5° angle.[1]

  • Oxazepane Amide: The additional methylene unit introduces a "kink," often forcing the ring to tilt relative to the amide plane. This can break planar stacking interactions that cause insolubility or clash with narrow active site ceilings.[1]

Visualizing the Design Logic

G Morpholine Morpholine Scaffold (Rigid Chair) DesignGoal Design Goal: Escape IP Space & Access New Vectors Morpholine->DesignGoal Ring Expansion (+CH2) Oxazepane 1,4-Oxazepane Scaffold (Dynamic Twist) Outcome1 Altered Vector (Oxygen Position) Oxazepane->Outcome1 Outcome2 Improved Solubility (Disrupted Stacking) Oxazepane->Outcome2 Outcome3 Selectivity (D4 Receptor / BET) Oxazepane->Outcome3 DesignGoal->Oxazepane

Figure 1: Strategic logic for transitioning from morpholine to 1,4-oxazepane scaffolds in lead optimization.

Physicochemical Profile

The following data summarizes the calculated properties of the core scaffold, 4-(1,4-oxazepane-4-carbonyl)aniline.

PropertyValue (Est.)Medicinal Chemistry Implication
Molecular Weight 220.27 g/mol Fragment-like; ideal for growing into LLE efficient leads.[1]
cLogP ~1.1 - 1.3Slightly more lipophilic than morpholine analog, but remains in ideal range.[1]
TPSA ~65 ŲExcellent membrane permeability potential (Rule of 5 compliant).[1]
H-Bond Donors 2 (Aniline

)
Primary handle for derivatization or hinge binding.[1]
H-Bond Acceptors 3 (O, N, C=O)The oxazepane oxygen is a weak acceptor; amide carbonyl is strong.
pKa (Aniline) ~4.0 - 4.5Weakly basic; remains neutral at physiological pH (good permeability).[1]

Synthetic Protocol

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline is a robust, two-step process suitable for multigram scale-up.[1]

Synthetic Pathway Diagram

Synthesis SM1 4-Nitrobenzoic Acid Step1 Step 1: Amide Coupling (HATU/DIPEA or SOCl2) SM1->Step1 SM2 1,4-Oxazepane (HCl Salt) SM2->Step1 Intermediate Intermediate: (4-Nitrophenyl)(1,4-oxazepan-4-yl)methanone Step1->Intermediate Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Product Target Scaffold: 4-(1,4-Oxazepane-4-carbonyl)aniline Step2->Product

Figure 2: Two-step industrial synthesis route for the target scaffold.

Detailed Experimental Methodology

Step 1: Amide Coupling (The "Nitro" Intermediate)

  • Reagents: 4-Nitrobenzoic acid (1.0 eq), 1,4-Oxazepane hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (10 vol).

  • Protocol:

    • Dissolve 4-nitrobenzoic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to activate the carboxylate.

    • Add HATU; the solution will turn yellow/orange.[1] Stir for 15 minutes.

    • Add 1,4-oxazepane HCl.

    • Stir at RT for 4–12 hours (monitor by LCMS for disappearance of acid).

    • Workup: Dilute with EtOAc, wash with sat.[1]

      
       (x2), water, and brine. Dry over 
      
      
      
      and concentrate.
    • Checkpoint: The nitro-intermediate is usually a crystalline solid.[1]

Step 2: Nitro Reduction (The Aniline Formation)

  • Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

  • Protocol:

    • Dissolve the nitro-intermediate in MeOH/THF.[1]

    • Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1]

    • Purge system with

      
       gas (balloon pressure is sufficient).[1]
      
    • Stir vigorously for 2–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]

    • Purification: Concentrate filtrate. The product is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

Dopamine D4 Receptor Selectivity

Research has shown that expanding the ring from morpholine to 1,4-oxazepane in specific benzamide series can enhance selectivity for the Dopamine D4 receptor over D2. The larger ring volume discourages binding in the tighter D2 orthosteric pocket while maintaining affinity for D4 [1, 2].

Epigenetics (BET Inhibitors)

In the design of BET bromodomain inhibitors, 7-membered rings (often diazepines, but also oxazepanes) are privileged scaffolds. They mimic the acetyl-lysine recognition motif while projecting substituents into the "WIF" shelf region.[1] The aniline nitrogen of this scaffold can be acylated to form the "headgroup" mimic [3].[1]

Solubility & Metabolic Stability

The 1,4-oxazepane ring is less prone to oxidative metabolism at the carbon alpha to the nitrogen compared to some piperazines, due to the conformational twist hindering enzymatic access. Furthermore, the ether oxygen maintains high aqueous solubility, critical for oral bioavailability [4].

References

  • Nortcliffe, A., & Moody, C. J. (2015).[2] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[1][2][3] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Link

  • Unverferth, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(10). Link

  • Doyle, K., et al. (2016). Discovery of a Series of 1,4-Oxazepanes as BET Bromodomain Inhibitors. Journal of Medicinal Chemistry, 59(20), 9457. Link

  • Drug Hunter. (2025).[1][4][5] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[4] Drug Hunter. Link

Sources

Linkerology & Scaffold Hopping: Oxazepane vs. Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the selection of saturated heterocycles is a pivotal decision that dictates the physicochemical profile, metabolic fate, and target selectivity of a drug candidate.[1] While morpholine (1,4-oxazinane) has long been a "privileged scaffold" for improving solubility and metabolic stability, its ubiquity has led to patent crowding and, in some cases, suboptimal vector geometry.

The 1,4-oxazepane (homomorpholine) ring—a seven-membered homologue—has emerged as a high-value bioisostere. By introducing a single methylene unit, researchers can modulate basicity, alter lipophilicity, and, most critically, introduce specific conformational flexibility that allows for "induced fit" binding modes unattainable by the rigid morpholine chair. This guide provides a technical analysis of these two scaffolds, offering actionable insights for scaffold hopping and linker design in modalities like PROTACs.

Part 1: Comparative Physicochemical & Structural Analysis[2]

The transition from a 6-membered to a 7-membered ring is not merely a change in size; it is a fundamental shift in topology and electronic environment.

Quantitative Comparison Table
PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact on Drug Design
Formula C₄H₉NOC₅H₁₁NOOxazepane adds steric bulk (+14 Da).
LogP (Calc) ~ -0.86~ -0.4 to -0.6Oxazepane is slightly more lipophilic but remains polar.
pKa (Conj. Acid) 8.36~ 9.0 - 9.5Critical: Oxazepane is more basic. The inductive electron-withdrawing effect of oxygen is attenuated by the extra methylene carbon (3-carbon bridge vs 2-carbon bridge).
Conformation Rigid ChairFlexible Twist-ChairMorpholine locks vectors; Oxazepane allows adaptive binding.
Water Solubility HighModerate-HighBoth act as H-bond acceptors (ether O) and donors/acceptors (amine N).
Fsp³ Score 1.01.0Both maintain high 3D character (escape from flatland).
Conformational Dynamics: The "Rigidity vs. Adaptability" Trade-off

Morpholine exists predominantly in a distinct chair conformation . This rigidity is advantageous when the binding pocket is well-defined and requires a specific vector (e.g., projecting into the solvent front of a kinase hinge region).

1,4-Oxazepane , conversely, inhabits a shallow energy landscape. Its ground state is typically a twist-chair , but it can easily access twist-boat conformations with low energy barriers (~8 kcal/mol). This "shapeshifting" ability allows the oxazepane ring to:

  • Relieve steric clashes in restricted pockets.

  • Adopt optimal exit vectors in bifunctional molecules (e.g., PROTAC linkers) where the 6-membered ring might impose a strained trajectory.

Conformation cluster_0 Morpholine (Rigid) cluster_1 1,4-Oxazepane (Flexible) M_Chair Chair Conformer (Global Min) M_Boat Boat Conformer (High Energy) M_Chair->M_Boat High Barrier (>10 kcal/mol) O_Twist Twist-Chair (Global Min) O_Boat Twist-Boat (Accessible) O_Twist->O_Boat Low Barrier (~8 kcal/mol)

Figure 1: Conformational energy landscapes. Morpholine is kinetically trapped in the chair form, whereas oxazepane exists in dynamic equilibrium.

Part 2: Synthetic Accessibility & Protocols

Historically, 1,4-oxazepanes were "scarce" due to difficult cyclization kinetics (entropic cost of forming 7-membered rings). However, modern protocols using amino alcohol precursors and dielectrophiles have streamlined their access.

Strategic Synthesis: The "Split-Path" Workflow

To access these scaffolds, different strategies are employed based on the desired substitution pattern.

Synthesis cluster_Morph Morpholine Route cluster_Oxaz 1,4-Oxazepane Route Start Precursor: Amino Alcohol M_Step1 Reaction with Epoxide/Dielectrophile Start->M_Step1 O_Step1 Precursor Extension (3-amino-1-propanol deriv.) Start->O_Step1 +1 Carbon M_Prod Morpholine Scaffold M_Step1->M_Prod O_Step2 Cyclization with Epichlorohydrin O_Step1->O_Step2 O_Prod 1,4-Oxazepane Scaffold O_Step2->O_Prod

Figure 2: Divergent synthetic pathways. Oxazepane requires a specific 3-carbon amino alcohol precursor to establish the 7-membered architecture.

Detailed Protocol: Synthesis of N-Boc-1,4-Oxazepane

This protocol is adapted for high-yield library generation.

Materials:

  • 3-Amino-1-propanol (1.0 eq)

  • Epichlorohydrin (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • THF (Anhydrous)

  • Boc-anhydride (di-tert-butyl dicarbonate)

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 3-amino-1-propanol in THF (0.5 M). Cool to 0°C. Slowly add epichlorohydrin. Allow to warm to RT and stir for 16h. This forms the linear chlorohydrin intermediate.

  • Cyclization: Cool the mixture to 0°C. Carefully add NaH portion-wise. The base deprotonates the alcohol and the amine, triggering intramolecular displacement of the chloride. Note: The 7-endo-tet cyclization is favored here.

  • Protection: Once cyclization is complete (monitor by TLC/LCMS), add Boc-anhydride (1.5 eq) directly to the reaction mixture to trap the secondary amine.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the characteristic multiplets of the 7-membered ring protons (typically 1.8–2.0 ppm for the C-C-C bridge).

  • LCMS: Confirm Mass [M+H]+.

Part 3: Functional Applications & Case Studies

PROTAC Linker Design: The "Goldilocks" Zone

In Proteolysis Targeting Chimeras (PROTACs), the linker is not a passive tether; it determines the stability of the Ternary Complex (POI-PROTAC-E3).

  • Morpholine: Often used as a rigid "connector" to exit the E3 ligase ligand (e.g., VHL or Cereblon binders). However, its rigidity can prevent the formation of a productive protein-protein interaction if the exit vector is slightly off-axis.

  • Oxazepane: Used when the morpholine-based PROTAC shows weak degradation despite good binary binding. The flexibility of the oxazepane ring allows the warhead to "scan" a wider cone of space, finding a permissive orientation for ubiquitination without the high entropic penalty of a fully linear alkyl chain.

Selectivity Switching: Dopamine D4 Receptors

A seminal study demonstrated that expanding the ring from morpholine to 1,4-oxazepane in a series of phenylpiperazines resulted in a significant shift in selectivity profiles.

  • Observation: The oxazepane derivatives maintained affinity for Dopamine D4 receptors but showed reduced affinity for off-target sigma receptors compared to their morpholine analogues.

  • Mechanism: The larger volume and distinct basicity of the oxazepane nitrogen altered the electrostatic clamp in the binding pocket, disfavoring the tighter steric requirements of the off-target site.

Part 4: Metabolic Stability & ADME

A common misconception is that 7-membered rings are inherently unstable. While they possess higher ring strain than 6-membered rings, 1,4-oxazepanes are remarkably robust.

Comparative Metabolic Liability:

  • Morpholine:

    • Primary Liability:N-Dealkylation (CYP mediated).

    • Secondary Liability: Ring oxidation (Lactam formation) at the carbon alpha to the ether oxygen.

  • 1,4-Oxazepane:

    • Primary Liability:N-Dealkylation .

    • Ring Oxidation:[1] The carbons adjacent to the oxygen are less activated than in morpholine due to the altered ring geometry, often making the ring more resistant to oxidative opening in specific scaffolds.

Protocol: Microsomal Stability Assay

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • Target:

      
       for stable compounds.
      

References

  • Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences. (2024).

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Journal of Medicinal Chemistry. (2004).

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry. (2025).

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020).

  • Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews. (2020).

Sources

An In-depth Technical Guide to the Synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and practical guidance on the synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline, a key scaffold in medicinal chemistry. The document delves into the strategic considerations for constructing this molecule, with a primary focus on a robust and widely applicable synthetic route. This guide emphasizes the causality behind experimental choices, offering field-proven insights for successful synthesis. Detailed, step-by-step protocols for the key transformations, data presentation in structured tables, and diagrammatic representations of the synthetic workflow are included to facilitate seamless adoption in a laboratory setting.

Introduction: The Significance of the 1,4-Oxazepane Moiety

Seven-membered heterocyclic compounds, such as those containing the 1,4-oxazepane core, are of significant interest in drug discovery.[1] This structural motif is considered a "privileged" scaffold, appearing in a variety of biologically active compounds. The 1,4-oxazepane ring system can be viewed as a homolog of morpholine, with the additional carbon atom providing greater conformational flexibility. This flexibility can be advantageous for optimizing ligand-receptor interactions.

The target molecule, 4-(1,4-oxazepane-4-carbonyl)aniline, incorporates this valuable heterocycle linked to an aniline moiety via an amide bond. This combination of a flexible, polar heterocyclic group and an aromatic amine provides a versatile platform for further functionalization, making it an attractive building block in the synthesis of novel therapeutic agents.

Strategic Analysis of Synthetic Routes

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline can be approached through several strategic disconnections. The most logical and practical approach involves the formation of the amide bond between a suitably functionalized aniline derivative and the 1,4-oxazepane heterocycle. Two primary retrosynthetic pathways are considered here:

  • Route A: Acylation of a Nitroaniline Precursor followed by Reduction. This is often the preferred strategy as it avoids potential complications with the free aniline group during the acylation step. The readily available and inexpensive 4-nitroaniline serves as the starting material for the aromatic portion.

  • Route B: Direct Acylation of a Diamine. While seemingly more direct, the use of p-phenylenediamine presents challenges with selectivity, as acylation can occur at either amino group, leading to mixtures of mono- and di-acylated products.

This guide will focus on the detailed execution of Route A, as it offers better control and predictability.

Synthesis of the 1,4-Oxazepane Ring System

The synthesis of the 1,4-oxazepane core is a critical first step. While various methods exist, a common and reliable approach involves the cyclization of an appropriate amino alcohol precursor.[2][3]

Illustrative Synthesis of 1,4-Oxazepane

A representative synthesis of the parent 1,4-oxazepane is presented below. This can be adapted for substituted analogs.

Reaction Scheme:

Synthesis of 1,4-Oxazepane Diethanolamine Diethanolamine Intermediate Intermediate Diethanolamine->Intermediate Protecting Group (e.g., Boc) Cyclization Precursor Cyclization Precursor Intermediate->Cyclization Precursor Activation of Hydroxyl Protected 1,4-Oxazepane Protected 1,4-Oxazepane Cyclization Precursor->Protected 1,4-Oxazepane Intramolecular Cyclization 1,4-Oxazepane 1,4-Oxazepane Protected 1,4-Oxazepane->1,4-Oxazepane Deprotection

Caption: General workflow for the synthesis of the 1,4-oxazepane ring system.

Experimental Protocol (Conceptual):

  • Protection of the Amine: Diethanolamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield the N-Boc protected intermediate. This prevents self-condensation and directs the subsequent reaction.

  • Activation of a Hydroxyl Group: One of the hydroxyl groups is selectively activated, for example, by conversion to a tosylate or mesylate, to create a good leaving group.

  • Intramolecular Cyclization: The molecule is treated with a base to facilitate an intramolecular Williamson ether synthesis, forming the seven-membered ring.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc) to yield 1,4-oxazepane.

Acylation of 4-Nitroaniline and Subsequent Reduction

This section details the core of the synthesis for 4-(1,4-oxazepane-4-carbonyl)aniline, following Route A.

Preparation of 1,4-Oxazepane-4-carbonyl Chloride

The acylation of 4-nitroaniline requires an activated carbonyl derivative of 1,4-oxazepane. The most common method is the preparation of the corresponding carbamoyl chloride.

Reaction Scheme:

Preparation of 1,4-Oxazepane-4-carbonyl Chloride 1,4-Oxazepane 1,4-Oxazepane 1,4-Oxazepane-4-carbonyl Chloride 1,4-Oxazepane-4-carbonyl Chloride 1,4-Oxazepane->1,4-Oxazepane-4-carbonyl Chloride Phosgene or equivalent (e.g., triphosgene)

Caption: Synthesis of the key acylating agent.

Experimental Protocol:

  • A solution of 1,4-oxazepane in an inert aprotic solvent (e.g., dichloromethane or toluene) is cooled in an ice bath.

  • A solution of phosgene or a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise with vigorous stirring. A non-nucleophilic base, such as triethylamine, may be added to scavenge the HCl byproduct.[4]

  • The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 1,4-oxazepane-4-carbonyl chloride, which is often used immediately in the next step due to its moisture sensitivity.

Acylation of 4-Nitroaniline

The coupling of the carbamoyl chloride with 4-nitroaniline forms the core structure of the target molecule.

Reaction Scheme:

Acylation of 4-Nitroaniline 1,4-Oxazepane-4-carbonyl Chloride4-Nitroaniline 1,4-Oxazepane-4-carbonyl Chloride4-Nitroaniline N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide 1,4-Oxazepane-4-carbonyl Chloride4-Nitroaniline->N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide Base (e.g., pyridine, triethylamine)

Caption: Formation of the nitro-substituted intermediate.

Experimental Protocol:

  • 4-Nitroaniline is dissolved in a suitable aprotic solvent, such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide.

  • A base, such as pyridine or triethylamine, is added to the solution.

  • The freshly prepared solution of 1,4-oxazepane-4-carbonyl chloride is added dropwise to the stirred solution of 4-nitroaniline at room temperature or with cooling.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.[5]

Reaction Scheme:

Reduction of the Nitro Group N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide 4-(1,4-Oxazepane-4-carbonyl)aniline 4-(1,4-Oxazepane-4-carbonyl)aniline N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide->4-(1,4-Oxazepane-4-carbonyl)aniline Reducing Agent (e.g., H₂, Pd/C)

Caption: Final step to obtain the target molecule.

Experimental Protocol (Catalytic Hydrogenation):

  • The nitro-substituted intermediate, N-(4-nitrophenyl)-1,4-oxazepane-4-carboxamide, is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The progress of the reaction is monitored by TLC or by the cessation of hydrogen uptake.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford 4-(1,4-oxazepane-4-carbonyl)aniline.

Alternative Synthetic Approaches

While Route A is generally preferred, other strategies could be employed depending on the availability of starting materials and the desired scale of the synthesis.

Amide Coupling of 4-Aminobenzoic Acid

An alternative approach involves the coupling of 4-aminobenzoic acid with 1,4-oxazepane using standard peptide coupling reagents, followed by conversion of the carboxylic acid to the amine.

Reaction Scheme:

Alternative Synthesis via Amide Coupling 4-Aminobenzoic Acid1,4-Oxazepane 4-Aminobenzoic Acid1,4-Oxazepane 4-(1,4-Oxazepane-4-carbonyl)benzoic Acid 4-(1,4-Oxazepane-4-carbonyl)benzoic Acid 4-Aminobenzoic Acid1,4-Oxazepane->4-(1,4-Oxazepane-4-carbonyl)benzoic Acid Coupling Agent (e.g., HATU, HOBt) 4-(1,4-Oxazepane-4-carbonyl)aniline 4-(1,4-Oxazepane-4-carbonyl)aniline 4-(1,4-Oxazepane-4-carbonyl)benzoic Acid->4-(1,4-Oxazepane-4-carbonyl)aniline Curtius, Hofmann, or Schmidt Rearrangement

Caption: A multi-step alternative synthetic route.

This route is longer and involves more challenging transformations, such as the Curtius, Hofmann, or Schmidt rearrangements, which may have variable yields and require careful handling of hazardous intermediates.[6][7]

Data Summary and Characterization

The successful synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight Expected ¹H NMR signals Expected ¹³C NMR signals Expected Mass Spec (m/z)
4-(1,4-Oxazepane-4-carbonyl)anilineC₁₁H₁₄N₂O₂206.24Signals for aromatic protons, NH₂, and oxazepane ring protons.Signals for aromatic carbons, carbonyl carbon, and oxazepane ring carbons.[M+H]⁺ at 207.11

Conclusion

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline is a multi-step process that can be reliably achieved through a strategic approach involving the acylation of 4-nitroaniline with an activated 1,4-oxazepane derivative, followed by the reduction of the nitro group. This guide has provided a detailed overview of this robust synthetic route, including practical experimental protocols and the rationale behind the chosen methodologies. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecular scaffold.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1,4-oxazepane - ChemBK. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC. Available at: [Link]

  • STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES - GCRIS. Available at: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. Available at: [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues - ResearchGate. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate. Available at: [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". Available at: [Link]

  • SYNTHESIS OF OXAZEPINO COMPOUND VIA ELECTROPHILIC CYCLIZATION AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY Текст научной статьи по специальности - КиберЛенинка. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available at: [Link]

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. Available at: [Link]

  • CA2813911A1 - 1,4-oxazepane derivatives - Google Patents.

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solubility profile of 4-(1,4-Oxazepane-4-carbonyl)aniline in organic solvents

[1]

Executive Summary

Compound: 4-(1,4-Oxazepane-4-carbonyl)aniline Class: Functionalized Heterocyclic Amide / Aniline Derivative Application: Key intermediate in the synthesis of kinase inhibitors and BET bromodomain inhibitors.[1][2]

This technical guide provides a comprehensive framework for understanding the solubility behavior of 4-(1,4-Oxazepane-4-carbonyl)aniline.[1][2] As a molecule possessing both a polar amide linkage and a basic aniline moiety, its solubility profile is dictated by a competition between intermolecular hydrogen bonding (crystal lattice energy) and solvent-solute interactions.[1][2] This guide details theoretical solubility parameters, predicted solvent tiered rankings, and validated experimental protocols for establishing a precise thermodynamic solubility profile.[2]

Physicochemical Basis of Solubility[1][3]

To master the solubility of this compound, one must first deconstruct its molecular architecture.[2] The structure consists of a 4-aminophenyl group linked via a carbonyl to the nitrogen of a 1,4-oxazepane ring.

Structural Determinants[1][2]
  • H-Bond Donors (HBD): The primary amine (-NH₂) on the aniline ring is a significant donor.[1][2]

  • H-Bond Acceptors (HBA): The carbonyl oxygen (amide), the ether oxygen (oxazepane ring), and the aniline nitrogen act as acceptors.[1][2]

  • Lattice Energy: The amide bond facilitates strong intermolecular

    
    -
    
    
    stacking and hydrogen bonding networks, leading to a stable crystal lattice that resists dissolution in non-polar solvents.[2]
Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) for this scaffold are:

ParameterSymbolEstimated Value (MPa

)
Implication
Dispersion

~19.5Requires solvents with moderate dispersive forces (aromatics).[1][2]
Polarity

~12.0High affinity for polar aprotic solvents (DMSO, DMF).[1][2]
H-Bonding

~14.5Requires protic solvents (Alcohols) or strong acceptors to disrupt lattice.[1][2]

Solubility Landscape: Solvent Tiering

The following profile categorizes organic solvents based on their thermodynamic capacity to solvate 4-(1,4-Oxazepane-4-carbonyl)aniline at 25°C.

Note: These classifications are derived from structural analogs (benzamide/oxazepane derivatives) and standard medicinal chemistry practices.[1][2]

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Dipole-dipole interactions disrupt the amide crystal lattice effectively.[1][2]
Polar Protic Methanol, Ethanol, TFEModerate (10–50 mg/mL)Solvation occurs via H-bonding to the carbonyl and ether oxygen; solubility decreases as alkyl chain length increases.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–30 mg/mL)Good dispersion match; often improved with small % of MeOH (Co-solvent effect).[1][2]
Ethers/Esters THF, Ethyl Acetate, 1,4-DioxaneLow-Moderate (1–10 mg/mL)THF is superior due to ether oxygen accessibility.[2] Ethyl Acetate is a common anti-solvent for crystallization.[1][2]
Aromatics Toluene, XyleneLow (<1 mg/mL)Lack of H-bonding capability prevents disruption of the amide network.[1][2]
Alkanes Hexane, Heptane, CyclohexaneInsoluble (<0.1 mg/mL)Total mismatch in polarity and H-bonding parameters.[1][2] Used exclusively as anti-solvents.[1][2]

Experimental Protocols

For drug development, theoretical values are insufficient.[2] The following protocols ensure rigorous generation of thermodynamic solubility data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Objective: Determine the saturation concentration (

Workflow:

  • Preparation: Weigh excess solid (~50 mg) into a chemically inert vial (borosilicate glass).

  • Solvent Addition: Add 1.0 mL of the target solvent.[1][2]

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker or magnetic stir bar.

    • Critical Step: Ensure solid persists throughout the experiment.[1][2] If the solution becomes clear, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (typically at 254 nm for the aniline chromophore).[1][2]

Protocol B: Kinetic Solubility (Turbidimetry)

For High-Throughput Screening (HTS) in early discovery.[1]

Objective: Determine the onset of precipitation from a DMSO stock solution.

Workflow:

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Titration: Spike the DMSO stock into aqueous buffer (pH 7.4) or organic solvent in a 96-well plate.

  • Detection: Measure UV absorbance or nephelometry (light scattering) at 620 nm.[1][2]

  • Endpoint: The concentration at which absorbance spikes indicates the formation of aggregates (precipitation).[1][2]

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision tree for selecting the appropriate solubility method and downstream application (Recrystallization vs. Formulation).

SolubilityWorkflowStartStart: 4-(1,4-Oxazepane-4-carbonyl)anilineDefineGoalDefine GoalStart->DefineGoalHTSEarly Stage Screening(Kinetic Solubility)DefineGoal->HTSSpeed RequiredThermoPre-Formulation / Process Dev(Thermodynamic Solubility)DefineGoal->ThermoAccuracy RequiredMethod_HTSMethod: DMSO Stock Spike(Turbidimetry)HTS->Method_HTSMethod_FlaskMethod: Shake-Flask(HPLC Quant)Thermo->Method_FlaskResult_HTSResult: Precipitation Onset(Qualitative)Method_HTS->Result_HTSResult_ThermoResult: Saturation Conc (Cs)(Quantitative)Method_Flask->Result_ThermoApp_FormApplication:Formulation/BioassayResult_HTS->App_FormHit ValidationApp_RecrystApplication:Recrystallization DesignResult_Thermo->App_RecrystSolvent SelectionResult_Thermo->App_FormDosing Limits

Figure 1: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on development stage.

Application: Recrystallization Strategy

One of the primary reasons for determining the solubility profile of this intermediate is to design a purification process.[2] Based on the polarity differential, a Solvent/Anti-Solvent system is recommended.[2]

  • Good Solvent: Ethanol or Methanol (dissolves the amide at high temp).[1][2]

  • Anti-Solvent: Water or Heptane (induces crystallization upon cooling/addition).[1][2]

Recommended System: Ethanol/Water (Green Chemistry compliant).[1][2]

  • Dissolve crude 4-(1,4-Oxazepane-4-carbonyl)aniline in refluxing Ethanol (approx. 10 volumes).

  • Slowly add Water (anti-solvent) until slight turbidity persists.[1][2]

  • Cool slowly to 0–5°C to maximize yield and purity.

References

  • Jouyban, A. (2008).[1][2] Review of the Jouyban-Acree Model for Prediction of Solubility in Mixed Solvents. Link

    • Context: Theoretical basis for predicting solubility in binary solvent mixtures (e.g., EtOH/Water).[1][2]

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. Link

    • Context: Methodology for handling the aniline ionization (pKa) effects on solubility.[1][2]

  • Vogtle, F., et al. (2012).[1][2] WO2012046882A1: 1,4-Oxazepane derivatives and their pharmaceutical use.[1][2] Link

    • Context: Patent literature demonstrating handling, synthesis, and purification of 1,4-oxazepane derivatives.[2]

  • Baka, E., et al. (2008).[1][2] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Link

    • Context: The authoritative protocol for the "Shake-Flask" method described in Section 4.1.

A Technical Guide to Identifying and Evaluating Bioisosteres for 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioisosterism is a cornerstone of modern medicinal chemistry, providing a rational framework for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide offers an in-depth technical exploration of identifying and evaluating bioisosteric replacements for the compound 4-(1,4-Oxazepane-4-carbonyl)aniline. By deconstructing the molecule into its core functional motifs—the aniline ring, the amide linker, and the 1,4-oxazepane moiety—we will outline a systematic workflow for proposing and validating novel analogs. This document is intended for drug discovery and development professionals, providing both the theoretical underpinnings and practical methodologies required for successful lead optimization.

Introduction: The Principle of Bioisosteric Replacement

The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. The initial molecule, while demonstrating desired biological activity, often possesses liabilities such as poor metabolic stability, off-target toxicity, or suboptimal physicochemical properties. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity while improving other key attributes, is a powerful strategy to address these challenges.[4][5]

This guide focuses on 4-(1,4-Oxazepane-4-carbonyl)aniline, a structure featuring three distinct and modifiable chemical regions. Our approach will be to systematically analyze each region, propose evidence-based bioisosteric replacements, and outline a comprehensive evaluation workflow.

The Concept of Bioisosterism

The concept of bioisosteres is broadly divided into two categories: classical and non-classical.[6]

  • Classical Bioisosteres adhere to early definitions, involving atoms or groups with similar valence electron configurations, size, and shape.[7][8]

  • Non-Classical Bioisosteres are structurally distinct but elicit a similar biological response by mimicking key electronic, steric, or hydrogen-bonding properties of the original functional group.[7][9] This category is more prevalent in modern drug design due to its flexibility.[3]

G cluster_classical Classical Examples cluster_nonclassical Non-Classical Examples Bioisosteres Bioisosteres Classical Classical Bioisosteres->Classical Similar Size & Electronics NonClassical NonClassical Bioisosteres->NonClassical Mimic Biological Properties C1 Monovalent: -F for -H -NH2 for -OH NC1 Functional Groups: Carboxylic Acid for Tetrazole C2 Divalent: -O- for -S- -C=O for -C=S C3 Ring Equivalents: Benzene for Thiophene NC2 Ring vs. Non-cyclic: Cyclic ether for acyclic diether NC3 Exchangeable Groups: Amide for 1,2,3-Triazole

Figure 1: Classification of Bioisosteres.

Molecular Deconstruction of the Core Scaffold

A rational bioisosteric design process begins with a fragment-based analysis of the parent molecule. This allows for targeted modifications to address specific liabilities associated with each component.

Figure 2: Key Fragments of 4-(1,4-Oxazepane-4-carbonyl)aniline.
  • Aniline Moiety (Red): This aromatic amine is a common pharmacophore but is also a well-known "structural alert".[10] Anilines are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential idiosyncratic adverse drug reactions.[11]

  • Amide Linker (Yellow): The amide bond provides structural rigidity and key hydrogen bond donor/acceptor sites. However, it is prone to in-vivo hydrolysis by proteases and esterases, which can limit a compound's half-life.[12]

  • 1,4-Oxazepane Ring (Blue): This seven-membered saturated heterocycle influences the compound's solubility, lipophilicity, and conformational presentation to the biological target. Its properties can be fine-tuned by altering ring size, heteroatom composition, and substitution.

Bioisosteric Replacement Strategies

Strategy 1: Mitigating Aniline-Related Metabolic Risks

The primary motivation for replacing the aniline moiety is to improve metabolic stability and reduce the risk of forming reactive metabolites.[11]

  • Aromatic Heterocycles: Replacing the aniline with nitrogen-containing heterocycles like aminopyridines or aminopyrimidines can alter the electronic properties and metabolic profile while potentially maintaining key interactions.

  • Saturated Carbocycles (sp³-rich Scaffolds): A more advanced strategy involves replacing the flat, sp²-rich aniline ring with a three-dimensional, sp³-rich scaffold.[13] This increases the "Fraction of sp³" (Fsp³), a molecular descriptor often correlated with improved solubility and reduced metabolic liability.[11] Promising candidates include:

    • Bicyclo[1.1.1]pentylamines (BCPAs)[13][14]

    • 1-Aminonorbornanes[10]

    • Aminocubanes[13]

These saturated bioisosteres mimic the vector and spatial occupancy of the aniline while being more resistant to oxidative metabolism.[10][11]

Strategy 2: Enhancing Amide Linker Stability

To prevent enzymatic cleavage, the amide bond can be replaced with non-classical bioisosteres that are more robust.[12]

  • 1,2,3-Triazoles: Synthesized efficiently via "click chemistry," the 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond geometry.[15][16] It is resistant to hydrolysis and can maintain similar hydrogen bonding capabilities.[12]

  • Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres.[15][17] They can improve metabolic stability and modulate physicochemical properties.[12] For example, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to reduce metabolic degradation and improve solubility.[18]

  • Trifluoroethylamines: This group can serve as a non-classical isostere that preserves the hydrogen bond-donating property of the amide N-H while increasing metabolic stability.[19]

Strategy 3: Modulating Physicochemical Properties via the Saturated Ring

The 1,4-oxazepane ring can be modified to fine-tune properties like solubility, lipophilicity (LogP), and basicity (pKa).

  • Ring Size and Heteroatom Variation:

    • Morpholine: A six-membered ring that may offer a more rigid conformation.

    • Piperazine: Introducing a second nitrogen atom creates a basic handle that can be used to improve solubility or modulate target engagement. The pKa can be fine-tuned with appropriate substitutions.[20]

    • Thiomorpholine: Replacing the oxygen with sulfur will significantly increase lipophilicity.

  • Spirocyclic Systems: Introducing spirocyclic scaffolds like azaspiro[3.3]heptane can provide novel exit vectors for further substitution and explore different regions of chemical space, potentially improving properties and securing new intellectual property.[20]

A Systematic Workflow for Bioisostere Identification and Evaluation

A successful bioisosteric replacement program integrates computational design with robust experimental validation.

G cluster_invitro Key Assays Start Parent Molecule: 4-(1,4-Oxazepane-4-carbonyl)aniline InSilico In Silico Design & Screening (Databases: ChEMBL, BIOSTER) (Tools: Spark™, ROCS) Start->InSilico Synthesis Chemical Synthesis of Prioritized Analogs InSilico->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Data Data Analysis & SAR Interpretation InVitro->Data Data->InSilico Iterative Design (Go/No-Go Decision) Lead Optimized Lead Candidate Data->Lead Assay1 Target Affinity & Selectivity Assay2 Metabolic Stability (Microsomes, Hepatocytes) Assay3 Physicochemical (Solubility, LogP, pKa)

Figure 3: Iterative Workflow for Bioisostere Evaluation.
In Silico Screening and Selection

The process begins with computational tools to identify and prioritize potential bioisosteres.[21][22]

  • Database Mining: Search databases like ChEMBL, BIOSTER, and the PDB for known bioisosteric replacements in similar chemical contexts.[23][24]

  • Scaffold Hopping Tools: Utilize software like Cresset's Spark™ or OpenEye's ROCS to perform virtual screening of fragment libraries, identifying replacements that match the shape and electrostatic properties of the original fragment.[23][25]

Experimental Protocols

This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole to replace the amide linker, a common and effective strategy.[16]

  • Step 1: Synthesis of 4-azidoaniline.

    • Dissolve 4-aminoacetanilide in 2M HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Add a solution of sodium azide (NaN₃) dropwise. Caution: Azides are explosive.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • De-acetylate the intermediate using acidic or basic hydrolysis to yield 4-azidoaniline.

  • Step 2: Synthesis of N-propargyl-1,4-oxazepane.

    • Dissolve 1,4-oxazepane and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like DMF.

    • Add propargyl bromide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Purify via column chromatography.

  • Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Dissolve 4-azidoaniline and N-propargyl-1,4-oxazepane in a t-BuOH/H₂O mixture.

    • Add sodium ascorbate followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

    • Stir vigorously at room temperature for 12-24 hours until TLC/LCMS indicates completion.

    • Extract the product, dry, and purify by column chromatography to yield the final triazole-linked compound.

This assay is crucial for evaluating the metabolic stability of the newly synthesized analogs against the parent compound.

  • Preparation:

    • Thaw pooled HLM and NADPH regenerating system on ice.

    • Prepare a 1 µM stock solution of the test compound and positive controls (e.g., Testosterone for high clearance, Verapamil for intermediate clearance) in acetonitrile.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Summary and Comparison

The goal of bioisosteric replacement is multi-parameter optimization. Data should be compiled to facilitate a clear comparison between analogs.

CompoundMoiety ReplacedTarget Potency (IC₅₀, nM)HLM Stability (t½, min)Aqueous Solubility (µg/mL)Lipophilicity (LogD₇.₄)
Parent Compound -5015252.8
Analog A Aniline → Aminopyridine6535402.5
Analog B Aniline → BCP-amine110>120702.1
Analog C Amide → 1,2,3-Triazole5595203.1
Analog D Oxazepane → Piperazine45181501.9

Table 1: Hypothetical data comparing the parent compound to potential bioisosteric replacements. This table illustrates how different modifications impact key drug-like properties.

Conclusion

The identification of bioisosteres for a lead compound like 4-(1,4-Oxazepane-4-carbonyl)aniline is a systematic process grounded in the principles of medicinal chemistry and enabled by modern computational and experimental techniques. By dissecting the molecule into its constituent fragments, researchers can apply targeted bioisosteric replacement strategies to address specific liabilities, such as the metabolic instability of the aniline ring or the hydrolytic susceptibility of the amide linker. The ultimate success of this approach relies on an iterative cycle of design, synthesis, and testing, where improvements in one property are carefully balanced against potential trade-offs in others. This guide provides a foundational framework for executing such a program, empowering scientists to rationally design safer and more effective therapeutic agents.

References

  • Sharma, P. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Paul, S., & Singh, D. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]

  • Gomtsyan, A. (2012). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Medicinal Chemistry Letters, 3(10), 748-752. [Link]

  • Dodge, J. A., & Richardson, T. E. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 220-222. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 8(1), 101-114. [Link]

  • Stockdill, J. L. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]

  • Kumar, A., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. [Link]

  • Deep Origin. (2024). Bioisosteres - Computational Chemistry Glossary. Deep Origin. [Link]

  • Medicinal Chemistry. Classification of Bioisosterism. Medicinal Chemistry. [Link]

  • Drug Discovery Online. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Online. [Link]

  • Baran, P. (2012). Application of Bioisosteres in Drug Design. Scripps Research. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Park, S., et al. (2022). A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Cole, K. P., et al. (2020). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. ACS Central Science, 6(6), 945-952. [Link]

  • Devereux, M., & Popelier, P. L. A. (2010). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Current Topics in Medicinal Chemistry, 10(6), 657-668. [Link]

  • Le, T. T., et al. (2024). BioisoIdentifier: an online free tool to investigate local structural replacements from PDB. Journal of Cheminformatics, 16(1), 1-13. [Link]

  • Devereux, M., & Popelier, P. L. A. (2023). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. [Link]

  • Pharma Education. (2025). What is the function of bioisostere? Pharma Education. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]

  • de la Cruz, G., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Digital Discovery. [Link]

  • ResearchGate. (2022). General examples of classical and nonclassical bioisosteres and... ResearchGate. [Link]

  • Yakushijin, K. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of the Pharmaceutical Society of Japan. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • RSC Publishing. (2014). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. [Link]

  • Cartwright, J., & Taylor, R. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Chemspace. (2023). Bioisosteric Replacements. Chemspace. [Link]

  • Rumpf, T., et al. (2014). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 5(6), 767-772. [Link]

  • Stanovnik, B., & Svete, J. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5841-5845. [Link]

  • Ali, A., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(18), 3326. [Link]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

  • Patel, K. D., & Prajapati, S. M. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 580-584. [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for utilizing 4-(1,4-Oxazepane-4-carbonyl)aniline in amide coupling reactions. It addresses the specific electronic and solubility challenges inherent to this scaffold and provides optimized protocols for high-yield synthesis.

Introduction & Strategic Analysis

4-(1,4-Oxazepane-4-carbonyl)aniline is a bifunctional building block featuring a primary aniline nucleophile and a tertiary amide (oxazepane) at the para position. This scaffold is increasingly valuable in drug discovery for introducing the 1,4-oxazepane ring—a privileged structure known to improve metabolic stability and solubility compared to morpholine or piperidine analogs.

The Challenge: Nucleophilicity vs. Electronics

Successful coupling with this amine requires understanding its electronic environment.

  • Deactivation: The carbonyl group at the para position acts as an electron-withdrawing group (EWG) via resonance (

    
     effect). This significantly lowers the electron density on the aniline nitrogen compared to unsubstituted aniline.
    
  • pKa Estimation: While alkyl amines have a pKa

    
     10-11, this aniline derivative likely exhibits a pKa in the range of 3.0 – 3.5 .
    
  • Implication: Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion. High-energy activation of the carboxylic acid partner is required to drive the reaction to completion.

Reaction Optimization & Reagent Selection

Decision Matrix for Coupling Conditions

The choice of reagent depends on the scale, the stability of the acid partner, and the required purity profile.

CouplingDecision Start Acid Partner Selection IsAcidSensitive Is Acid Acid/Base Sensitive? Start->IsAcidSensitive Yes (Epimerization Risk) Yes (Epimerization Risk) IsAcidSensitive->Yes (Epimerization Risk) Yes No (Robust Acid) No (Robust Acid) IsAcidSensitive->No (Robust Acid) No T3P Method B: T3P/Pyridine (Clean Profile) Yes (Epimerization Risk)->T3P Low Epimerization Scale Scale of Reaction No (Robust Acid)->Scale Check Scale HATU Method A: HATU/DIEA (High Yield, Fast) Scale->HATU < 100 mg (Discovery) AcidChloride Method C: Ghosez's Reagent (High Reactivity) Scale->AcidChloride > 1 g (Process/Cost) caption Figure 1: Reagent selection logic based on substrate stability and scale.

Experimental Protocols

Method A: High-Throughput / Discovery Scale (HATU)

Rationale: HATU generates a highly reactive At-ester intermediate, compensating for the poor nucleophilicity of the aniline. This is the "gold standard" for difficult aniline couplings.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(1,4-Oxazepane-4-carbonyl)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add 4-(1,4-Oxazepane-4-carbonyl)aniline (1.1 equiv) either as a solid or dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Tip: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Scale-Up / Clean Workup (T3P)

Rationale: Propanephosphonic acid anhydride (T3P) is a potent coupling agent with low toxicity. Its byproducts are water-soluble, making it ideal when column chromatography is difficult. It is particularly effective for anilines when used with pyridine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Aniline Substrate (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) into a flask with EtOAc (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is chiral/sensitive.

  • Coupling: Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: T3P kinetics can be slow with deactivated anilines. If sluggish, heat to reflux (EtOAc ~77°C) for 4 hours.

  • Workup: Wash the organic layer with water (2x), 1M HCl (to remove excess pyridine/aniline), sat. NaHCO₃, and brine.

Method C: The "Sledgehammer" (Acid Chloride via Ghosez's Reagent)

Rationale: For extremely sterically hindered acids or when HATU fails. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions without releasing acidic HCl gas (unlike SOCl₂).

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.

  • Coupling: Add the Aniline (1.1 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture.

  • Stir for 2 hours.

  • Quench: Add sat. NaHCO₃ solution.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion Poor nucleophilicity of aniline.Switch to Method C (Acid Chloride) or heat Method A to 60°C.
Precipitation Product or Aniline insolubility.Use NMP (N-Methyl-2-pyrrolidone) instead of DMF; it solubilizes oxazepane derivatives better.
Epimerization Over-activation of chiral acid.Use Method B (T3P) at 0°C; avoid HOBt/EDC.
Impurity Formation Guanidinylation of amine (HATU side reaction).[2]This occurs if the acid activation is slow. Ensure HATU is added after the acid and base are mixed, or switch to T3P.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][5][6] Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Link

  • Sigma-Aldrich. "4-(azepane-1-carbonyl)aniline Product Data." Link

Sources

Application Note: Reductive Amination of 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-(1,4-Oxazepane-4-carbonyl)aniline (referred to herein as Compound A ) as a nucleophile in reductive amination reactions.

Compound A is a functionalized aniline featuring a para-amide linkage to a 1,4-oxazepane ring. This structural motif presents specific challenges:

  • Electronic Deactivation: The para-carbonyl group exerts an electron-withdrawing effect, reducing the nucleophilicity of the primary amine compared to simple anilines.

  • Solubility: The oxazepane moiety imparts polarity, requiring specific solvent choices (DCE/THF mixtures) to maintain homogeneity.

  • Chemoselectivity: The reaction conditions must reduce the transient imine without affecting the existing amide linkage on the scaffold.

This note provides two validated protocols: a Standard Method (STAB-mediated) for aldehydes and reactive ketones, and an Enhanced Method (Titanium-mediated) for sterically hindered or electron-rich ketones.

Chemical Properties & Mechanistic Insight[1][2][3]

The Substrate
  • Compound Name: 4-(1,4-Oxazepane-4-carbonyl)aniline

  • Functional Class: Electron-deficient Aniline / Benzamide derivative.

  • Reactivity Profile: Moderate nucleophile. Imine formation is the rate-determining step.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the amine. Due to the electron-withdrawing nature of the para-carbonyl, the equilibrium shifts toward the starting materials. Therefore, acid catalysis or water scavenging is critical to drive the equilibrium toward the imine.

ReactionMechanism Start Compound A (Aniline) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl (Reversible) Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Hemiaminal Hydrolysis Product Secondary Amine (Final Product) Iminium->Product + Hydride (Reduction)

Figure 1: Mechanistic pathway. Note that for Compound A, the formation of the Iminium ion is slower than for electron-rich anilines.

Experimental Protocols

Method A: Standard Protocol (STAB)

Best for: Aldehydes, Cyclohexanones, and unhindered aliphatic ketones. Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).[1]

Rationale: STAB is a mild hydride donor that does not reduce aldehydes/ketones appreciably but rapidly reduces imines. AcOH catalyzes the dehydration step.

Step-by-Step Procedure:
  • Preparation: In a dry reaction vial, dissolve Compound A (1.0 equiv, e.g., 1 mmol) and the Carbonyl Partner (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (concentration 0.2 M).

    • Note: If solubility is poor, use a 1:1 mixture of DCE and THF.

  • Activation: Add Acetic Acid (1.0–2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: This pre-stir allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) in one portion.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Aldehydes:[2][3][4][5] Complete in 1–4 hours.

    • Ketones:[6][7] May require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Method B: Enhanced Protocol (Titanium-Mediated)

Best for: Acetophenones, hindered ketones, or if Method A yields <30%. Reagents: Titanium(IV) isopropoxide (


), Sodium Cyanoborohydride (

), Methanol/THF.

Rationale:


 acts as a strong Lewis acid and water scavenger, forcing the formation of the imine species even with weak nucleophiles like Compound A.
Step-by-Step Procedure:
  • Imine Formation (Neat or Concentrated):

    • Combine Compound A (1.0 equiv) and Ketone (1.2 equiv) in a vial.

    • Add

      
        (1.5–2.0 equiv) neat (if reagents are liquid) or in minimal dry THF (if solid).
      
    • Critical: The mixture often becomes viscous. Stir at RT for 6–12 hours (or 50°C for 2 hours).

  • Dilution: Dilute the reaction mixture with dry Methanol or Ethanol (to ~0.1 M concentration).

  • Reduction: Carefully add

    
      (2.0 equiv).
    
    • Safety: Perform in a fume hood.

      
       is highly toxic.[4][7]
      
  • Reaction: Stir for 4–8 hours at RT.

  • Workup (Titanium Crash-out):

    • Add 10% aqueous NaOH or saturated Rochelle’s salt solution to quench the Titanium. A heavy white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc and water. Dry and concentrate.

Comparison of Methods

FeatureMethod A (STAB/AcOH)Method B (Ti / Cyanoborohydride)
Scope Aldehydes, cyclic ketonesHindered / Aromatic ketones
Water Sensitivity Tolerant (STAB is robust)Sensitive (Ti reacts with water)
Toxicity Low (Borate salts)High (Cyanide risk)
Workup Simple extractionFiltration required (Ti salts)
Selectivity High (No ketone reduction)Very High (Imine specific)

Troubleshooting & Optimization ("The Self-Validating System")

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield (<30%) CheckSM Is Starting Material (Aniline) Consumed? Start->CheckSM CheckImine Is Imine forming? CheckSM->CheckImine No (SM remains) SideProducts Check for: 1. Dialkylation (Reduce Carbonyl equiv) 2. Amide hydrolysis (Check pH) CheckSM->SideProducts Yes (SM gone) ForceConditions Switch to Method B (Ti) or Add Molecular Sieves CheckImine->ForceConditions No ChangeReductant Imine is stable but not reducing? Increase Temp or use NaBH4 CheckImine->ChangeReductant Yes

Figure 2: Troubleshooting logic for aniline reductive amination.

Key Failure Modes:
  • Stalled Imine Formation: If LCMS shows only starting material after Step 2, the aniline is not attacking the ketone.

    • Fix: Switch to Method B or add 4Å Molecular Sieves to Method A.

  • Reduction of Ketone: If you see the alcohol of the ketone partner, the reducing agent is too active or the imine formation is too slow.

    • Fix: Ensure you pre-stir the amine and ketone before adding the hydride. Use STAB, not

      
      .
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][1][4][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[8][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes.[3] Chemical Communications.[3] Link

Sources

Application Notes and Protocols for the Preparation of Oxazepane-Containing Drug Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional conformation allows it to interact with biological targets in ways that are distinct from more common five- and six-membered rings. Compounds incorporating the oxazepane motif have demonstrated a wide array of pharmacological activities, including antidepressant, antihistaminic, anticonvulsant, and anticancer properties.[3][4][5] However, the synthesis of these medium-sized rings is often challenging due to unfavorable entropic and enthalpic factors. This guide provides a detailed overview of robust synthetic strategies and step-by-step protocols for the preparation of oxazepane-containing drug intermediates, designed for researchers and scientists in drug development.

PART 1: Foundational Synthetic Strategies for the Oxazepane Core

The construction of the seven-membered oxazepane ring is the critical step in synthesizing these valuable intermediates. The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we dissect four powerful and widely adopted methodologies.

[2+5] Cycloaddition of Imines and Anhydrides

This method is one of the most direct and frequently employed routes for synthesizing 1,3-oxazepine or 1,3-oxazepane dione derivatives.[6][7] The reaction involves a pericyclic cycloaddition between a five-membered component (a cyclic anhydride) and a two-atom component (the C=N bond of an imine or Schiff base).[8][9]

Causality and Mechanistic Insight: The reaction proceeds through a concerted mechanism, involving a single cyclic transition state where new bonds are formed as old bonds are broken.[9] The driving force is the formation of a thermodynamically stable seven-membered ring. The initial step is the preparation of a Schiff base, typically from the condensation of a primary amine and an aldehyde or ketone.[6][8] This imine then reacts with a cyclic anhydride like maleic, succinic, or phthalic anhydride to yield the corresponding oxazepane derivative. The use of succinic anhydride leads to a saturated oxazepane ring, while maleic anhydride results in an unsaturated oxazepine.[3][9]

Diagram: Generalized [2+5] Cycloaddition Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [2+5] Cycloaddition R1-NH2 Primary Amine Imine Schiff Base (Imine) R1-N=CH-R2 R1-NH2->Imine + R2CHO, cat. Acid R2-CHO Aldehyde R2-CHO->Imine Imine_ref Schiff Base Anhydride Cyclic Anhydride (e.g., Succinic Anhydride) Oxazepane 1,3-Oxazepane-4,7-dione Anhydride->Oxazepane Imine_ref->Oxazepane + Anhydride, Heat

Caption: Reaction sequence for oxazepane synthesis via cycloaddition.

Intramolecular Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[10] The intramolecular variant is a powerful strategy for constructing nitrogen-containing heterocycles, including oxazepanes.[11] This approach is particularly valuable for creating 1,4-oxazepane cores.[12]

Causality and Mechanistic Insight: The reaction requires a linear precursor possessing both a carbonyl group (aldehyde or ketone) and an amino group, separated by an appropriate linker that includes an oxygen atom. In the presence of a mild acid catalyst, the amine and carbonyl groups reversibly form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion. This intermediate is not isolated but is immediately reduced in situ by a selective reducing agent to furnish the stable oxazepane ring.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used because they are mild enough not to reduce the starting carbonyl group but are highly effective at reducing the intermediate iminium ion.[10] This selectivity prevents premature reduction of the starting material and ensures high yields of the cyclized product.

Diagram: Intramolecular Reductive Amination Workflow

G Start Open-Chain Amino-Aldehyde Precursor Iminium Cyclic Iminium Ion (Intermediate) Start->Iminium Acid cat. - H₂O Reduction In situ Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product Oxazepane Product Reduction->Product

Caption: Workflow for intramolecular reductive amination to form oxazepanes.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a revolutionary tool in synthetic chemistry for the formation of unsaturated rings of various sizes, including seven-membered oxazepanes.[13][14] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new double bond within a molecule by joining two existing terminal alkenes, with the liberation of a volatile byproduct like ethylene.[13]

Causality and Mechanistic Insight: The key to a successful RCM is the design of a suitable diene precursor. For oxazepane synthesis, this precursor must contain an ether linkage and a nitrogen atom, each bearing a terminal alkene. The reaction proceeds through a catalytic cycle involving a metallacyclobutane intermediate.[13] The high efficiency and functional group tolerance of modern RCM catalysts make this a very attractive method.[15] It allows for the synthesis of complex structures under mild conditions. The resulting unsaturated oxazepine can then be hydrogenated if the saturated oxazepane core is desired.

One of the significant advantages of RCM is its predictability and its applicability to macrocycle synthesis, which speaks to its power in forming medium-sized rings.[16]

Diagram: RCM Catalytic Cycle for Oxazepane Synthesis

RCM_Cycle catalyst [M]=CH₂ (Catalyst) met_cyclo_1 Metallacyclobutane Intermediate 1 catalyst->met_cyclo_1 + Diene product Unsaturated Oxazepane + Ethylene diene Diene Precursor intermediate New Alkylidene met_cyclo_1->intermediate - Ethylene met_cyclo_2 Metallacyclobutane Intermediate 2 intermediate->met_cyclo_2 Intramolecular Coordination met_cyclo_2->catalyst -> Product Release

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Palladium-Catalyzed Intramolecular C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[17] Its intramolecular version provides an elegant route to N-heterocycles by forming the final C-N bond to close the ring. This is particularly useful for synthesizing aryl-fused oxazepanes, such as dibenz[b,f][18][19]oxazepines.

Causality and Mechanistic Insight: The reaction typically couples an amine with an aryl halide. For intramolecular cyclization, the precursor molecule contains both the amine and the aryl halide functionalities. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][20]

The success of this reaction is highly dependent on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step, which can be challenging for seven-membered ring formation.[20][21] The choice of base is also critical for the deprotonation step.

PART 2: Comparative Analysis of Synthetic Routes

Choosing the right synthetic strategy is crucial for efficiency and success. The following table summarizes the key features of the discussed methods.

Synthetic Method Key Precursors Primary Product Type Key Advantages Common Limitations
[2+5] Cycloaddition Amine, Aldehyde, Cyclic Anhydride1,3-Oxazepane-4,7-dionesOperationally simple, often high-yielding, readily available starting materials.[6]Limited to specific substitution patterns (1,3-diones).
Intramolecular Reductive Amination Open-chain amino-aldehydes or amino-ketonesSaturated 1,4-OxazepanesMild conditions, high functional group tolerance, good for chiral synthesis.[11]Precursor synthesis can be multi-step.
Ring-Closing Metathesis (RCM) Diene-containing ethers/aminesUnsaturated Oxazepanes/OxazepinesExcellent functional group tolerance, mild conditions, applicable to complex molecules.[13][15]Cost of ruthenium catalysts, requires diene synthesis.
Buchwald-Hartwig Amination Precursor with amine and aryl halide groupsAryl-fused OxazepanesExcellent for constructing aryl-fused systems, broad substrate scope.[17][22]Requires careful optimization of catalyst, ligand, and base; potential for side reactions.[23]

PART 3: Detailed Experimental Protocols

Protocol 1: Synthesis of a 1,3-Oxazepane-4,7-dione via [2+5] Cycloaddition

Objective: To synthesize 2-(4-methoxyphenyl)-3-phenyl-1,3-oxazepane-4,7-dione from a pre-formed Schiff base and succinic anhydride.

Materials and Reagents:

  • N-(4-methoxybenzylidene)aniline (Schiff base, 1 equiv.)

  • Succinic anhydride (1.1 equiv.)

  • Dry benzene or toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard glassware (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the Schiff base (e.g., 2.11 g, 10 mmol).

  • Solvent and Reagent Addition: Add 40 mL of dry benzene. Stir the mixture until the Schiff base is fully dissolved. Add succinic anhydride (1.10 g, 11 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C for benzene) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes solvent system.[24][25]

  • Work-up: Once the reaction is complete (disappearance of the starting imine spot on TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then redissolved in ethyl acetate (50 mL).

  • Purification: The organic solution is washed with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted anhydride, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 1,3-oxazepane-4,7-dione product.[9][19]

  • Characterization: Confirm the structure of the product using FT-IR (disappearance of C=N stretch, appearance of lactam and ester C=O stretches), ¹H NMR, and ¹³C NMR spectroscopy.[6][24]

Protocol 2: Synthesis of a 1,4-Oxazepane via Intramolecular Reductive Amination

Objective: To synthesize a substituted 1,4-oxazepane from an open-chain amino-aldehyde precursor.

Materials and Reagents:

  • Amino-aldehyde precursor (1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, ~5 mol%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware, magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Dissolve the amino-aldehyde precursor (e.g., 5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 15 µL, 0.25 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: Characterize the final 1,4-oxazepane product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[26]

PART 4: Safety and Handling

The synthesis of oxazepane intermediates involves the use of potentially hazardous chemicals. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[27]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[27] Avoid inhalation of vapors, fumes, or dust.[28]

  • Reagent Handling:

    • Solvents: Benzene is a known carcinogen and should be handled with extreme care or substituted with a less toxic alternative like toluene. Many organic solvents are flammable. Keep away from ignition sources.

    • Reducing Agents: Hydride reagents like NaBH(OAc)₃ can react violently with water. Quench reactions carefully and slowly.

    • Acids and Bases: Handle corrosive acids and bases with care.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[27] In case of skin contact, wash the affected area thoroughly with soap and water.[29] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[28][29]

PART 5: References

  • Medicinal chemistry of oxazines as promising agents in drug discovery - OUCI. (n.d.). Vertex AI Search. Retrieved February 18, 2026, from

  • Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed. (2020, January 15). PubMed. Retrieved February 18, 2026, from

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. (2011, September 15). PubMed. Retrieved February 18, 2026, from

  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene) - CORE. (n.d.). CORE. Retrieved February 18, 2026, from

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). (2016, October 11). RSC Publishing. Retrieved February 18, 2026, from

  • Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines) - University of Babylon Private CDN. (n.d.). University of Babylon. Retrieved February 18, 2026, from

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (n.d.). Ingenta Connect. Retrieved February 18, 2026, from

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. (2023, June 4). Journal of Medicinal and Chemical Sciences. Retrieved February 18, 2026, from

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. (n.d.). PubMed Central. Retrieved February 18, 2026, from

  • PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS - КиберЛенинка. (n.d.). CyberLeninka. Retrieved February 18, 2026, from

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity - Eurasian Chemical Communications. (2022, April 17). Eurasian Chemical Communications. Retrieved February 18, 2026, from

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved February 18, 2026, from

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (2000, May 15). PubMed. Retrieved February 18, 2026, from

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - Frontiers. (2019, September 18). Frontiers. Retrieved February 18, 2026, from

  • Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from

  • Safety Data Sheet - Cayman Chemical. (2025, July 7). Cayman Chemical. Retrieved February 18, 2026, from

  • Safety Data Sheet - Cayman Chemical. (2025, September 26). Cayman Chemical. Retrieved February 18, 2026, from

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from

  • PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS - ResearchGate. (2026, January 17). ResearchGate. Retrieved February 18, 2026, from

  • Ring-closing metathesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Retrieved February 18, 2026, from

  • Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. (n.d.). ResearchGate. Retrieved February 18, 2026, from

  • 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. (n.d.). European Journal of Modern Medicine and Practice. Retrieved February 18, 2026, from

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September 30). RSC Publishing. Retrieved February 18, 2026, from

  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 25). Fisher Scientific. Retrieved February 18, 2026, from

  • SAFETY DATA SHEET - Exposome-Explorer. (n.d.). Exposome-Explorer. Retrieved February 18, 2026, from

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 18, 2026, from

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 18, 2026, from

  • Intramolecular reductive aminations for the formation of azepanes.72,73 - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. Retrieved February 18, 2026, from

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - MDPI. (2016, December 30). MDPI. Retrieved February 18, 2026, from

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023, June 5). American Chemical Society. Retrieved February 18, 2026, from

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC. (n.d.). PubMed Central. Retrieved February 18, 2026, from

  • Modern methods for the synthesis of oxazepanes, AMMM Faisca Phillips and AJL Pombeiro, in "Synthetic approaches to nonaromatic nitrogen heterocycles", pp 437–500. AMMM Faisca Phillips (Ed.), John Wiley & Sons, Chichester, 2020. Data de publicação: 29 Nov 2020 - ResearchGate. (2020, November 29). ResearchGate. Retrieved February 18, 2026, from

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC. (n.d.). PubMed Central. Retrieved February 18, 2026, from

  • SYNTHESIS OF OXAZEPINO COMPOUND VIA ELECTROPHILIC CYCLIZATION AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY Текст научной статьи по специальности - КиберЛенинка. (n.d.). CyberLeninka. Retrieved February 18, 2026, from

  • (PDF) Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride - ResearchGate. (2019, March 15). ResearchGate. Retrieved February 18, 2026, from

  • Safe Handling of Hazardous Drugs - safety.duke.edu. (2025, March 5). Duke University Safety. Retrieved February 18, 2026, from

Sources

functionalization of the aniline group in 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Aniline Group in 4-(1,4-Oxazepane-4-carbonyl)aniline

Part 1: Strategic Overview & Scaffold Analysis

1.1 The Molecule: A Privileged Scaffold 4-(1,4-Oxazepane-4-carbonyl)aniline (CAS: 1803589-66-3) represents a high-value "linker-scaffold" in modern medicinal chemistry.[1] Unlike simple piperidine or morpholine analogues, the 1,4-oxazepane ring offers a unique conformational profile and improved metabolic stability, often modulating the lipophilicity (LogD) of the final drug candidate.

The molecule contains two distinct nitrogen centers:

  • The Aniline (Primary Amine): The nucleophilic "handle" for functionalization.[1] It is electronically coupled to the phenyl ring but distinct from the amide.

  • The Oxazepane Nitrogen: Locked in a tertiary amide bond.[1] This bond is robust and non-nucleophilic under standard conditions, providing excellent chemoselectivity for reactions targeting the aniline.

1.2 Strategic Application This scaffold is primarily used to:

  • Extend SAR (Structure-Activity Relationships): By converting the aniline into amides, ureas, or secondary amines to probe binding pockets.

  • Linker Synthesis: Acting as a connector in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).[1]

Part 2: Experimental Protocols

The following protocols are designed as Self-Validating Systems . Each step includes a "Validation Checkpoint" to ensure the reaction is proceeding correctly before moving forward.

Protocol A: Reductive Amination (Alkylation)

Target: Synthesis of Secondary Amines for Lipophilicity Tuning

Principle: Direct alkylation with halides is prone to over-alkylation (quaternization).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method due to its mild nature, avoiding reduction of the amide linker.

Reagents:

  • Substrate: 4-(1,4-Oxazepane-4-carbonyl)aniline (1.0 equiv)

  • Aldehyde/Ketone: 1.1–1.2 equiv[1]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation (The Equilibrium Step):

    • Dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M concentration).

    • Add AcOH (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation Checkpoint 1: Spot TLC.[1] You should see the disappearance of the aldehyde and the formation of a less polar imine spot. If the aldehyde persists, add 4Å molecular sieves to drive the equilibrium.

  • Reduction (The Irreversible Step):

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.[1]

    • Stir at RT for 2–16 hours.

    • Validation Checkpoint 2: LCMS analysis.[1] Look for the mass peak [M+H]⁺ corresponding to the secondary amine. The imine peak should vanish.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (3x).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Data Summary Table: Reductive Amination Scope

Aldehyde TypeEquivTime (h)Yield (%)Notes
Aliphatic (e.g., Propanal)1.1285-92Fast reaction; no sieves needed.[1]
Aromatic (e.g., Benzaldehyde)1.1478-85Slower imine formation.[1]
Ketone (e.g., Cyclohexanone)1.51660-75Sterically hindered; requires sieves.[1]
Protocol B: Amide Coupling (Acylation)

Target: Library Synthesis & Fragment Linking

Principle: Uses HATU as a high-efficiency coupling reagent to minimize racemization (if chiral acids are used) and maximize yield.[1] The oxazepane amide remains spectator.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation:

    • Dissolve Carboxylic Acid (1.1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir for 5 minutes.

    • Validation Checkpoint 1: The solution often turns yellow/orange (activated ester formation).[1]

  • Coupling:

    • Add 4-(1,4-Oxazepane-4-carbonyl)aniline (1.0 equiv).[1]

    • Add remaining DIPEA (1.5 equiv).[1]

    • Stir at RT for 1–4 hours.

    • Validation Checkpoint 2: Take an aliquot, dilute in MeOH, and inject into LCMS. Conversion should be >95%. If <50% after 2h, add 0.5 equiv more HATU.

  • Isolation:

    • Dilute with EtOAc.[1] Wash with 10% LiCl (aq) to remove DMF, then saturated NaHCO₃, then brine.

Protocol C: Buchwald-Hartwig Amination

Target: C-N Bond Formation (Biaryl Systems)

Principle: Palladium-catalyzed cross-coupling.[1][2][3] Since the substrate is a primary aniline, we must prevent bis-arylation. The use of bulky ligands like BrettPhos or XPhos is critical.

Reagents:

  • Substrate: 1.2 equiv (Aniline is used in slight excess)[4]

  • Aryl Halide (Ar-Br or Ar-Cl): 1.0 equiv[1][4][5]

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: BrettPhos (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Workflow:

  • Inerting (Critical):

    • Charge a reaction vial with Ar-X, Aniline, Base, Pd source, and Ligand.

    • Seal and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).[1]

    • Validation Checkpoint 1: Oxygen is the enemy.[1] If the catalyst turns black immediately upon solvent addition, oxygen was present.

  • Reaction:

    • Add degassed solvent via syringe.[1]

    • Heat to 80–100°C.[1]

    • Validation Checkpoint 2: Monitor by TLC/LCMS every 2 hours.[1] If the reaction stalls, add a second portion of catalyst/ligand (dissolved in degassed solvent).

  • Purification:

    • Filter through a Celite pad to remove Pd black.[1]

    • Concentrate and purify via Flash Chromatography.[1][4]

Part 3: Visualization & Logic

Diagram 1: Functionalization Decision Tree

This diagram guides the researcher to the correct protocol based on the desired chemical outcome.

Functionalization_Logic Start Start: 4-(1,4-Oxazepane-4-carbonyl)aniline Decision Target Structure? Start->Decision SecAmine Secondary Amine (Alkyl Chain) Decision->SecAmine Lipophilicity Tuning Amide Amide (Acyl Group) Decision->Amide Library Expansion Biaryl Biaryl Amine (Ar-NH-Ar) Decision->Biaryl Scaffold Hopping Urea Urea (R-NH-CO-NH-Ar) Decision->Urea H-Bond Donor Protocol_A Protocol A: Reductive Amination (NaBH(OAc)3) SecAmine->Protocol_A Protocol_B Protocol B: Amide Coupling (HATU/DIPEA) Amide->Protocol_B Protocol_C Protocol C: Buchwald-Hartwig (Pd-Cat/BrettPhos) Biaryl->Protocol_C Protocol_D Protocol D: Isocyanate Addition Urea->Protocol_D

Caption: Decision matrix for selecting the optimal functionalization pathway based on medicinal chemistry objectives.

Diagram 2: Buchwald-Hartwig Catalytic Cycle & Troubleshooting

A visual representation of the critical steps in Protocol C, highlighting failure points.

Buchwald_Workflow Setup 1. Setup & Degassing (Ar/N2 Purge) Cat_Act 2. Catalyst Activation (L + Pd(0)) Setup->Cat_Act Strict Anaerobic Fail_Ox Failure: Catalyst Death (Black ppt) Setup->Fail_Ox O2 Leak Ox_Add 3. Oxidative Addition (Ar-X insertion) Cat_Act->Ox_Add Amine_Bind 4. Amine Binding & Deprotonation (Base Required) Ox_Add->Amine_Bind Red_Elim 5. Reductive Elimination (Product Release) Amine_Bind->Red_Elim Fail_Stall Failure: Stalled Conv. (Add more Cat) Amine_Bind->Fail_Stall Steric Bulk Red_Elim->Cat_Act Regeneration

Caption: Operational workflow for Pd-catalyzed cross-coupling, emphasizing the critical anaerobic setup and catalytic regeneration loop.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no.[6] 46, 2005, pp. 10827-10852.

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, vol. 54, no. 10, 2011, pp. 3451-3479.

Sources

scale-up synthesis methods for 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the scale-up synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline (CAS 2097943-76-3).[1] This compound is a critical "linker-pharmacophore" intermediate, frequently utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where the 1,4-oxazepane ring serves as a physiochemical modulator to improve solubility and metabolic stability compared to the morpholine analogue.[1]

Part 1: Strategic Analysis & Retrosynthesis

Scientific Rationale: The synthesis is designed around a Convergent Acylation-Reduction Strategy .[1] While direct coupling of 4-aminobenzoic acid is theoretically possible, it is operationally hazardous on a kilogram scale due to the competing nucleophilicity of the aniline amine (self-polymerization risk) and the high cost of selective protecting groups (e.g., Boc).[1]

Therefore, the Nitro-Route is the industry standard for scale-up.[1] It utilizes the robust 4-nitrobenzoyl chloride, which is cheap, highly electrophilic, and eliminates chemoselectivity issues.[1] The subsequent reduction is performed via catalytic hydrogenation, ensuring high atom economy and simplified purification.

Retrosynthetic Pathway (Graphviz)[1]

Retrosynthesis Product Target: 4-(1,4-Oxazepane-4-carbonyl)aniline (CAS 2097943-76-3) NitroInt Intermediate: (4-Nitrophenyl)(1,4-oxazepan-4-yl)methanone Product->NitroInt  Nitro Reduction (H2, Pd/C)   SM1 Starting Material A: 4-Nitrobenzoyl Chloride NitroInt->SM1  Amide Coupling (Schotten-Baumann)   SM2 Starting Material B: 1,4-Oxazepane (Homomorpholine) NitroInt->SM2

Figure 1: Retrosynthetic disconnection showing the Nitro-Route strategy.

Part 2: Detailed Experimental Protocols

Stage 1: Acylation (Synthesis of Nitro-Intermediate)

Objective: Coupling of 1,4-oxazepane with 4-nitrobenzoyl chloride. Scale: 100 g Input Basis.

Reaction Mechanism & Causality: We utilize a Schotten-Baumann-like biphasic system (DCM/Water/K2CO3) or a Non-aqueous organic base system (DCM/TEA).[1] For scale-up (>100g), the non-aqueous system is preferred to prevent hydrolysis of the acid chloride, provided the temperature is strictly controlled.

  • Reagents:

    • 4-Nitrobenzoyl chloride (1.05 equiv)[1]

    • 1,4-Oxazepane (1.0 equiv) [Note: Often supplied as HCl salt; if so, add extra base].[1]

    • Triethylamine (TEA) or DIPEA (2.5 equiv).[1]

    • Dichloromethane (DCM) [Solvent volume: 10 volumes].[1]

Protocol:

  • Reactor Setup: Charge a 2L jacketed reactor with 1,4-Oxazepane (100 g, 1.0 equiv) and DCM (800 mL).

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) slowly. Caution: Exothermic. Cool the mixture to 0–5 °C.

  • Acyl Chloride Addition: Dissolve 4-Nitrobenzoyl chloride (1.05 equiv) in DCM (200 mL). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature <10 °C.

    • Why? Rapid addition causes localized heating, leading to impurity formation (bis-acylation or hydrolysis).[1]

  • Reaction: Warm to room temperature (20–25 °C) and stir for 3 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% residual amine.

  • Workup:

    • Quench with water (500 mL).

    • Separate phases. Wash organic layer with 1M HCl (removes unreacted amine/TEA), then Sat. NaHCO3 (removes 4-nitrobenzoic acid byproduct), then Brine.[1]

    • Dry over Na2SO4 and concentrate.[2]

  • Crystallization (Critical for Scale): The crude oil is often viscous. Recrystallize from Ethanol/Heptane (1:2) to yield a yellow solid.

    • Yield Target: 85–90%.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the aniline.[1] Safety Note: Hydrogen gas is flammable. Use a rated hydrogenation autoclave or continuous flow reactor.

Reaction Mechanism & Causality: Pd/C is chosen over Fe/HCl (Bechamp) to avoid heavy metal waste and iron sludge, which are difficult to filter on a large scale. The solvent choice (Methanol or Ethanol) is critical for solubility.

  • Reagents:

    • (4-Nitrophenyl)(1,4-oxazepan-4-yl)methanone (from Stage 1).[1]

    • 10% Pd/C (5 wt% loading, 50% water wet).

    • Methanol (10 volumes).

    • Hydrogen gas (3–5 bar).

Protocol:

  • Loading: In a nitrogen-purged autoclave, dissolve the Nitro-Intermediate in Methanol.

  • Catalyst Charge: Add 10% Pd/C (5 wt% relative to substrate) as a slurry in methanol. Caution: Pyrophoric dry catalyst.[1]

  • Hydrogenation: Purge with N2 (3x), then H2 (3x). Pressurize to 3–5 bar H2. Stir vigorously at 25–30 °C.

    • Exotherm Control: The reduction is highly exothermic.[1] Monitor temperature closely during the first hour.

  • Completion: Reaction typically completes in 4–6 hours. Confirm by HPLC (disappearance of nitro peak).

  • Filtration: Filter through a Celite pad (or sparkler filter for kg scale) to remove Pd/C. Wash cake with Methanol.

  • Isolation: Concentrate filtrate.

    • Purification: The product, 4-(1,4-Oxazepane-4-carbonyl)aniline, is a solid.[1] If it oils out, induce crystallization using Isopropyl Acetate (IPAc) or convert to the HCl salt by treating with HCl/Dioxane.[1]

Part 3: Process Control & Data

Critical Process Parameters (CPPs)
ParameterStage 1 (Acylation)Stage 2 (Hydrogenation)Rationale
Temperature < 10 °C (Addition)20–25 °C (Reaction)25–35 °CControl exotherms; prevent hydrolysis (Stage 1) or over-reduction (Stage 2).[1]
Stoichiometry 1.05 eq Acid ChlorideExcess H2Slight excess ensures complete conversion of the expensive heterocycle.
Agitation MediumHigh (Gas-Liquid Mass Transfer)H2 uptake is rate-limited by mass transfer into the liquid phase.[1]
Pressure Atmospheric3–5 barHigher pressure accelerates rate but increases safety risk.
Analytical Specifications
  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (DMSO-d6):

    • δ 7.15 (d, 2H, Ar-H ortho to CO), 6.55 (d, 2H, Ar-H ortho to NH2), 5.40 (s, 2H, NH2), 3.40–3.80 (m, 8H, Oxazepane ring), 1.80 (m, 2H, Oxazepane C-C-C).[1]

    • Diagnostic: Shift of aromatic protons upfield upon reduction (Nitro ~8.2 ppm -> Amino ~6.5 ppm).[1]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

Part 4: Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Reduction Step1 Dissolve 1,4-Oxazepane + TEA in DCM (0°C) Step2 Slow Addition of 4-Nitrobenzoyl Chloride Step1->Step2 Step3 Aq. Workup (HCl/NaHCO3) & Phase Separation Step2->Step3 Step4 Crystallization (EtOH/Heptane) Step3->Step4 Step5 Dissolve Nitro-Int in Methanol Step4->Step5  Intermediate Transfer   Step6 Add Pd/C Catalyst Pressurize H2 (3 bar) Step5->Step6 Step7 Filter Catalyst (Celite) Concentrate Step6->Step7 Step8 Final Isolation (IPAc Recrystallization) Step7->Step8

Figure 2: Operational workflow for the two-stage synthesis.

References

  • Vertex AI Search. (2026). CAS 2097943-76-3 Search Results. Retrieved from [1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on oxazepane as a solubilizing group).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development, 20(2), 140–177.[1] (Guidance on Acid Chloride vs Coupling Agents).

  • Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitroarenes. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.[1] (Standard protocols for Pd/C hydrogenation).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(1,4-Oxazepane-4-carbonyl)aniline. As a compound of interest in medicinal chemistry, understanding and overcoming its solubility limitations is critical for successful experimental outcomes, from in vitro assays to preclinical formulation development. This guide provides in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight 220.26 g/mol Relatively small, which is generally favorable for solubility.
logP (Consensus) 1.35Indicates moderate lipophilicity; the molecule has a balance of hydrophobic and hydrophilic character.
Aqueous Solubility (ESOL) -2.51 (logS)Corresponds to approximately 429.44 mg/L, classifying it as "soluble" but potentially problematic at higher concentrations.
pKa (most basic) 3.89The aniline nitrogen is predicted to be weakly basic. This is a critical factor for pH-dependent solubility.

The primary challenge suggested by these predictions is the low basicity of the aniline moiety. The electron-withdrawing effect of the para-amide substituent significantly reduces the pKa of the aniline nitrogen compared to unsubstituted aniline (pKa ≈ 4.6).[1][2] This means that at physiological pH (7.4), the molecule will be predominantly in its neutral, less soluble form.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My compound, 4-(1,4-Oxazepane-4-carbonyl)aniline, is precipitating out of my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and what is the first thing I should try?

Answer:

Precipitation at neutral pH is expected given the predicted low pKa of the aniline group (~3.89). At pH 7.4, the molecule is almost entirely in its neutral, less water-soluble form. The initial and most straightforward approach to enhance solubility is to lower the pH of your solution.

Troubleshooting Protocol 1: pH Adjustment

The rationale behind this approach is to protonate the weakly basic aniline nitrogen, forming a more soluble salt.[3][4]

Step-by-Step Methodology:

  • Prepare a stock solution of your compound: Dissolve 4-(1,4-Oxazepane-4-carbonyl)aniline in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Prepare your aqueous buffer: Start with a buffer of a lower pH, for example, a citrate buffer at pH 3.0 or a glycine-HCl buffer at pH 2.5.

  • Titrate to your desired pH: While stirring the acidic buffer, slowly add small aliquots of your stock solution.

  • Observe for precipitation: Monitor the solution for any signs of cloudiness or precipitation as you add the compound.

  • Final pH adjustment (if necessary): Once your compound is dissolved at a low pH, you can cautiously adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH). Be aware that as you approach and exceed the pKa, the compound may begin to precipitate. The goal is to find the highest possible pH at which your desired concentration remains in solution.

FAQ 2: I have tried adjusting the pH, but I need to work closer to physiological pH for my cell-based assay. What other strategies can I employ?

Answer:

When working near neutral pH is a requirement, using co-solvents is a common and effective strategy to increase the solubility of organic compounds in aqueous media.[5][6] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.[6]

Troubleshooting Protocol 2: Co-solvent Systems

Recommended Co-solvents:

  • Ethanol: A common and relatively non-toxic co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer with excellent solubilizing properties.[7]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized in cell-based assays due to potential toxicity.

Step-by-Step Methodology:

  • Determine the maximum tolerable co-solvent concentration for your experiment: This is a critical first step, especially for cell-based assays. Consult literature for your specific cell line or perform a dose-response experiment to determine the highest concentration of the co-solvent that does not affect cell viability or the experimental endpoint.

  • Prepare a high-concentration stock solution: Dissolve 4-(1,4-Oxazepane-4-carbonyl)aniline in 100% of your chosen co-solvent.

  • Prepare the final solution: Add the co-solvent stock solution to your aqueous buffer to achieve the desired final concentration of both the compound and the co-solvent. For example, to prepare a 100 µM solution with 1% ethanol, you would add 10 µL of a 10 mM stock in 100% ethanol to 990 µL of your aqueous buffer.

  • Vortex and observe: Mix the solution thoroughly and visually inspect for any precipitation. Gentle warming may aid dissolution.

Co-solvent Selection Flowchart:

CoSolvent_Selection start Solubility Issue at Neutral pH cell_based Is the experiment a cell-based assay? start->cell_based determine_toxicity Determine max tolerable co-solvent concentration cell_based->determine_toxicity Yes non_cell_based Consider more potent solvents (e.g., DMSO, DMF) cell_based->non_cell_based No select_cosolvent Select a biocompatible co-solvent (e.g., Ethanol, PG, PEG 400) determine_toxicity->select_cosolvent prepare_stock Prepare concentrated stock in 100% co-solvent select_cosolvent->prepare_stock final_dilution Dilute stock into aqueous buffer prepare_stock->final_dilution non_cell_based->prepare_stock

Caption: Decision workflow for co-solvent selection.

FAQ 3: I need to prepare a high-concentration stock solution for long-term storage. What is the best approach?

Answer:

For long-term storage of a high-concentration stock, preparing a salt form of the compound can significantly improve its stability and solubility.[3] Given the basic nature of the aniline nitrogen, forming an acid addition salt is the most appropriate strategy.

Troubleshooting Protocol 3: Salt Formation (for stock solutions)

The hydrochloride (HCl) salt is a common choice for basic compounds. In fact, a hydrochloride salt of 4-(1,4-oxazepane-4-carbonyl)aniline is commercially available, which suggests this is a viable strategy.

Step-by-Step Methodology (for in-situ salt formation):

  • Dissolve the free base: Weigh out your 4-(1,4-Oxazepane-4-carbonyl)aniline and dissolve it in a suitable organic solvent in which the free base is soluble, such as isopropanol or ethyl acetate.

  • Add stoichiometric HCl: While stirring, slowly add one molar equivalent of a solution of HCl in a compatible solvent (e.g., 2 M HCl in isopropanol).

  • Induce precipitation/crystallization: The hydrochloride salt will likely precipitate from the solution. The process can be encouraged by cooling the mixture.

  • Isolate and dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm salt formation: Characterize the resulting solid to confirm salt formation (e.g., by melting point, IR, or NMR spectroscopy).

  • Assess solubility: The resulting salt should exhibit significantly improved aqueous solubility, particularly in acidic to neutral pH ranges, compared to the free base.

Logical Diagram for Solubility Enhancement Strategy:

Solubility_Strategy cluster_initial Initial Assessment cluster_ph pH Modification cluster_cosolvent Co-solvent System cluster_salt Salt Formation Start Compound Precipitation in Aqueous Buffer Check_pH Is pH adjustment an option? Start->Check_pH Adjust_pH Lower pH to < pKa (3.89) to form soluble salt Check_pH->Adjust_pH Yes Use_Cosolvent Add biocompatible co-solvent (Ethanol, PG, PEG 400) Check_pH->Use_Cosolvent No Form_Salt Prepare HCl salt for high concentration stocks Use_Cosolvent->Form_Salt For high concentration or long-term storage

Caption: Overall strategy for addressing solubility issues.

Summary and Concluding Remarks

The solubility of 4-(1,4-Oxazepane-4-carbonyl)aniline is primarily governed by the weak basicity of its aniline nitrogen, a consequence of the electron-withdrawing amide substituent. This leads to poor aqueous solubility at neutral and physiological pH. The troubleshooting strategies provided in this guide—pH adjustment, the use of co-solvents, and salt formation—offer a systematic and scientifically grounded approach to overcoming these challenges. Researchers should begin with the simplest method applicable to their experimental constraints and progress to more complex formulations as needed. By understanding the underlying physicochemical principles, scientists can effectively design experiments and formulations to successfully work with this promising molecule.

References

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  • (Website) ChemAxon. (n.d.). pKa Prediction. Retrieved February 18, 2026, from [Link]

  • (Website) ChemAxon. (n.d.). Solubility Prediction. Retrieved February 18, 2026, from [Link]

  • (Journal Article) Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • (Journal Article) Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The AQUASOL dATAbASE of Aqueous Solubility. College of Pharmacy, University of Arizona.
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  • (Journal Article) Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(03), 230-238. [Link]

  • (Web Page) Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • (Web Page) Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. [Link]

  • (Web Page) Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • (Web Page) Solubility of Things. (n.d.). Aniline. [Link]

  • (Web Page) Wikipedia. (n.d.). Cosolvent. [Link]

  • (Web Page) Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • (Journal Article) Shinde, A., & Grama, S. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-9. [Link]

  • (Journal Article) Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Journal of pharmaceutical sciences, 74(4), 416-421.
  • (Journal Article) Rathi, P. (2018). Mixed co-solvency concept: a promising tool to enhance solubility of poor soluble drug aceclofenac. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 136-143.
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  • (Journal Article) Wang, J., et al. (2023). Effects of solution pH value on the aniline adsorption. Environmental Science and Pollution Research, 30(5), 11956-11966.
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  • (Journal Article) Atiyah, M. J., & Hussein, A. A. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity EU. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(4), 1-10.
  • (Web Page) PubChem. (n.d.). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved February 18, 2026, from [Link]

  • (Web Page) ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Retrieved February 18, 2026, from [Link]

  • (Web Page) MolPort. (n.d.). 4-(5-methyl-1,3-oxazole-4-carbonyl)-1,4-diazepane. Retrieved February 18, 2026, from [Link]

  • (Web Page) PubChem. (n.d.). 1,4-Oxazepane. Retrieved February 18, 2026, from [Link]

  • (Journal Article) Szostak, M., & Szostak, R. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1989.
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Technical Support Center: Stabilizing Aniline-Substituted Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the prevention of aniline oxidation in oxazepane derivatives. This guide is structured to address the specific chemical liabilities of the aniline moiety while preserving the integrity of the oxazepane scaffold.

Topic: Prevention of Aniline Oxidation in Oxazepane Derivatives Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Document ID: OX-AN-STAB-001

Executive Summary & Chemical Context

The Challenge: You are working with an oxazepane scaffold (a 7-membered ring containing O and N) functionalized with a primary aromatic amine (aniline).[1][2] While the saturated oxazepane ring is generally chemically robust, the aniline group is a "soft" metabolic and chemical handle.

The Mechanism of Failure: Anilines are electron-rich systems prone to Single Electron Transfer (SET) oxidation. Upon exposure to atmospheric oxygen, light, or trace metals, the aniline undergoes a radical chain reaction. This leads to:

  • N-Oxidation: Formation of hydroxylamines and nitro/nitroso derivatives (often genotoxic).

  • Oxidative Coupling: Formation of azo linkages or polymerization into "aniline black" type insoluble aggregates.

  • Quinone Imine Formation: A highly reactive electrophile that causes darkening and toxicity.

Visualizing the Threat

The following diagram illustrates the degradation pathway you are trying to prevent.

AnilineOxidation Aniline Aniline Precursor (Colorless) Radical Aniline Radical Cation (Reactive Intermediate) Aniline->Radical O2 / Light / Metal Cat. N_Oxide N-Oxides/Hydroxylamines (Genotoxic Impurities) Aniline->N_Oxide Peroxides / O2 Coupling Dimerization/Coupling Radical->Coupling Quinone Benzoquinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Polymer Polyaniline/Oligomers (Dark Brown/Black Precipitate) Coupling->Polymer

Figure 1: Mechanistic pathway of aniline oxidation leading to polymerization (color change) and toxic impurities.

Module 1: Synthesis & Workup Protocols

Objective: Prevent oxidation during the reaction and isolation phases.

The "Protonation Shield" Strategy

The most effective non-additive method to stabilize aniline is to manipulate pH. The lone pair on the nitrogen is the site of oxidation. Protonating this site (forming the anilinium ion) drastically increases the oxidation potential, making it resistant to air.

Critical Constraint: You must balance aniline protection with oxazepane ring stability .

  • 1,4-Oxazepanes: Generally stable to acid.

  • 1,3-Oxazepanes (Aminal ethers): Highly susceptible to acid hydrolysis. Do not drop pH below 4.0.

Protocol A: Inert Atmosphere Handling
  • Solvent Degassing: Do not just rely on a nitrogen balloon. Sparge all reaction solvents with Argon or Nitrogen for at least 15 minutes prior to adding the aniline substrate.

  • The "Schlenk" Workup: If your product is an oil (highly susceptible due to surface area), perform solvent removal under a strictly inert atmosphere. Backfill your rotovap with nitrogen, not air.

Protocol B: Chelation (The "Trace Metal" Fix)

Trace transition metals (Cu, Fe, Pd from cross-couplings) catalyze aniline oxidation 1000x faster than air alone.

  • Step: Add EDTA (disodium salt) or QuadraPure™ scavengers during the aqueous workup.

  • Why: This sequesters metal ions that act as radical initiators.

Module 2: Storage & Formulation

Objective: Long-term preservation of the purified compound.

Data-Driven Storage Guidelines
FactorRecommendationScientific Rationale
Atmosphere Argon Overlay Argon is heavier than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily if the seal is imperfect.
Container Amber Glass (Type I) Blocks UV/Vis light (290–450 nm) which photo-excites the aniline to the radical cation state.
Temperature -20°C Arrhenius equation: Reducing temp from 25°C to -20°C slows oxidation kinetics by approx. 20-fold.
Physical State HCl or TFA Salt Storing as the salt (anilinium) is significantly more stable than the free base. Note: Ensure the counter-ion does not ring-open the oxazepane.
Formulation Additives (Antioxidants)

If the derivative must be stored in solution (e.g., for biological assays), use the following hierarchy of antioxidants:

  • Sodium Metabisulfite (

    
    ):  Best for acidic/neutral aqueous solutions. It acts as a sacrificial reductant.
    
  • Ascorbic Acid (Vitamin C): Excellent scavenger of free radicals. Use at 0.1% w/v.

  • Butylated Hydroxytoluene (BHT): Essential if storing the compound in organic solvents (DMSO/Ethanol).

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My oxazepane product turned from white to dark brown overnight. Is it ruined?

  • Diagnosis: This is the "Aniline Black" polymerization pathway.

  • Assessment: The color is caused by highly conjugated oligomers which have high extinction coefficients. Even 0.1% impurity can cause intense coloration.

  • Action:

    • Check LC-MS. If the parent peak is still >95%, the bulk material is intact.

    • Remediation: Filter the solution through a pad of activated charcoal or silica. The polar polymers usually stick, eluting the pure monomer.

Q2: I see a mass peak of M+16 and M+32 in my LC-MS.

  • Diagnosis: N-Oxidation (N-oxide or Hydroxylamine).

  • Cause: Likely exposure to peroxides in solvents (e.g., old THF or Ethers) or air oxidation.

  • Action:

    • Test solvents for peroxides.

    • Add a mild reducing agent like Sodium Thiosulfate to the sample to see if the peak disappears (reverting N-oxide to amine).

Q3: Can I use acid to stabilize the aniline if my scaffold is a 1,3-oxazepane?

  • Warning: High Risk. 1,3-oxazepanes are cyclic acetals/aminals.

  • Solution: Do not store as a salt. Instead, store as the free base under Argon at -80°C. If you must use a buffer, keep pH > 5.5.

Q4: My biological assay results are inconsistent (potency drops over time).

  • Diagnosis: Oxidative degradation in the DMSO stock solution.

  • Action: DMSO is hygroscopic and carries oxygen.

    • Use degassed anhydrous DMSO .

    • Add 0.1% BHT to the DMSO stock.

    • Freeze stocks immediately after use; do not leave them in the autosampler at room temp.

Workflow Visualization: Protection Strategy

The following decision tree helps you select the correct protection strategy based on your specific oxazepane isomer.

ProtectionStrategy Start Start: Stabilizing Aniline-Oxazepane IsomerCheck Identify Oxazepane Isomer Start->IsomerCheck Type14 1,4-Oxazepane (Ether/Amine) IsomerCheck->Type14 Stable Ring Type13 1,3-Oxazepane (Aminal/Acetal) IsomerCheck->Type13 Labile Ring StrategySalt Strategy: Salt Formation (Store as HCl/TFA salt) Type14->StrategySalt Storage Synthesis Synthesis Step Type14->Synthesis StrategyBase Strategy: Free Base + Inert Gas (Avoid Acid) Type13->StrategyBase Storage Type13->Synthesis Protect Use Boc/Cbz Protection until final step Synthesis->Protect Prevent Oxidation

Figure 2: Decision logic for stabilizing aniline based on oxazepane ring stability.

References

  • IUPAC. (n.d.). Oxidation of aromatic amines: Mechanisms and products. International Union of Pure and Applied Chemistry.
  • Suresh, T., et al. (2015). Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution. Journal of Physical Chemistry A, 119(13), 3233-3243. Link

  • BenchChem Technical Support. (2025). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.[3]Link

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[4] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam.[4] Journal of Pharmaceutical Sciences, 66(4), 573-577. Link

  • ResearchGate. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[5] RSC Advances. Link

Sources

Technical Support Center: 4-(1,4-Oxazepane-4-carbonyl)aniline Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-(1,4-Oxazepane-4-carbonyl)aniline . The content is structured to address stability, solubility, and degradation mechanisms in aqueous environments, synthesizing specific chemical behaviors with practical troubleshooting protocols.

Executive Summary: Chemical Behavior Profile

4-(1,4-Oxazepane-4-carbonyl)aniline is a benzamide derivative featuring a primary aromatic amine and a saturated 1,4-oxazepane heterocycle. Its stability in aqueous solution is governed by two competing mechanisms:

  • Oxidative Instability (High Risk): The primary aniline moiety is highly susceptible to photon-assisted autoxidation, leading to rapid discoloration (yellowing/browning) and the formation of azo-dimers or quinone imines.

  • Hydrolytic Stability (Moderate/Conditional): The tertiary benzamide linkage is robust at neutral pH. However, the 1,4-oxazepane ring exhibits conditional instability in strongly acidic environments (pH < 3), where ether cleavage or ring-opening can occur.

Diagnostic Troubleshooting (Q&A)

Issue 1: Solution Discoloration

Q: My clear aqueous stock solution turned yellow/brown after 24 hours at 4°C. Is the compound degraded? A: Yes, this indicates oxidative degradation of the aniline group.

  • Mechanism: Primary aromatic amines undergo radical-mediated autoxidation in the presence of dissolved oxygen and light. This forms highly colored intermediates (quinone imines) which polymerize into brown pigments.

  • Impact: While the mass percentage of degradation might be low (<5%), the formation of these impurities can interfere with UV/Vis assays and biological binding data.

  • Solution: See Protocol A: Preparation of Oxidation-Resistant Stocks.

Issue 2: Precipitation at Neutral pH

Q: I diluted my DMSO stock into PBS (pH 7.4), and a fine precipitate formed. Why? A: This is a solubility limit issue, not degradation.

  • Cause: The compound possesses a lipophilic benzamide core. At pH 7.4, the aniline (pKa ~4.6) is unprotonated and neutral, significantly reducing aqueous solubility.

  • Troubleshooting:

    • Immediate Fix: Sonicate and warm to 37°C (if biological application allows).

    • Prevention: Maintain a final organic co-solvent concentration (e.g., DMSO or Ethanol) of ≥0.5% or lower the working concentration.

    • Alternative: If acidic conditions are tolerated, lowering pH to <4.0 will protonate the amine (

      
      ), drastically increasing solubility, though this risks ring stability (see Issue 3).
      
Issue 3: Acidic Stability Concerns

Q: Can I store the compound in 0.1% TFA or HCl to improve solubility? A: Caution is advised.

  • Risk: While the amide bond is stable, the 1,4-oxazepane ring contains a cyclic ether linkage. Prolonged exposure to strong acids (pH < 2) can catalyze ether cleavage or ring-opening, especially if the nitrogen is protonated, creating inductive strain.

  • Recommendation: Use weak acids (Acetic acid, Formic acid) for short-term solubilization. Avoid storage in strong mineral acids (HCl, H₂SO₄) for >24 hours.

Mechanistic Deep Dive & Visualization

The following diagram outlines the three primary stress pathways for 4-(1,4-Oxazepane-4-carbonyl)aniline.

DegradationPathways cluster_0 Environmental Triggers Compound 4-(1,4-Oxazepane-4- carbonyl)aniline (Intact) Quinone Quinone Imines (Colored Species) Compound->Quinone O2 / Light / pH > 7 (Fast) RingOpen Oxazepane Ring Opening Compound->RingOpen Strong Acid (pH < 2) (Medium Risk) Hydrolysis Amide Hydrolysis (4-Aminobenzoic Acid) Compound->Hydrolysis Extreme pH / Heat (Low Risk) Oxidation Oxidative Coupling (Azo/Azoxy Dimers) Quinone->Oxidation Polymerization Air/Light Air/Light Acidic pH Acidic pH Air/Light->Acidic pH Heat Heat Acidic pH->Heat

Caption: Figure 1. Degradation pathways.[1][2] Red path indicates the primary instability mode (oxidation) under standard laboratory conditions.

Quantitative Stability Data (Estimated)

Based on functional group analysis of benzamides and primary anilines [1][2], the following stability profile is projected for aqueous solutions:

ConditionTimeframe% Recovery (Est.)Primary Degradant
PBS (pH 7.4), Dark, 25°C 24 Hours98-99%None (Precipitation risk)
PBS (pH 7.4), Light, 25°C 24 Hours<90%Colored oxidative impurities
0.1% TFA (pH ~2), 4°C 48 Hours95-98%Ring-opened byproducts (Trace)
0.1 M NaOH, 25°C 24 Hours>99%Stable (Amide resistant)

Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stocks

Purpose: To prevent the "yellowing" of solutions during experiments.

  • Solvent Preparation: Sparge the aqueous buffer or water with Nitrogen (

    
    ) or Argon gas for 15 minutes to remove dissolved oxygen.
    
  • Add Antioxidant (Optional): If compatible with your assay, add Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.1%) to the buffer. This acts as a scavenger for reactive oxygen species.

  • Dissolution: Dissolve the compound in DMSO first (to 100x target concentration), then dilute into the degassed buffer.

  • Storage: Store in amber glass vials (to block UV light) with a tight headspace or inert gas overlay. Keep at -20°C.

Protocol B: QC Check via HPLC

Purpose: To validate compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: Detects the benzamide core.

    • 400-450 nm: Specifically monitors for oxidative impurities (yellow/brown degradation products).

  • Pass Criteria: Purity >95% at 254 nm; No significant peaks (>1%) visible at 450 nm.

References

  • Cox, R. A. (2008).[1] Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Retrieved from [Link]

  • PubChem. (2025).[3][4] 4-(azepane-1-carbonyl)aniline (Compound Summary). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactivity of 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric and Electronic Barriers in 4-(1,4-Oxazepane-4-carbonyl)aniline Derivatization

Introduction: The "Deactivated Nucleophile" Paradox

Welcome to the technical support center. You are likely here because your reactions with 4-(1,4-Oxazepane-4-carbonyl)aniline are stalling or suffering from low yields.

While your ticket mentions "steric hindrance," our analysis suggests you are facing a dual-threat mechanism :

  • Electronic Deactivation (Primary Issue): The carbonyl group at the para-position is a strong Electron Withdrawing Group (EWG). Through resonance, it pulls electron density from the aniline nitrogen, significantly lowering its nucleophilicity (

    
     drops from ~4.6 in aniline to ~2-3 in benzamides).
    
  • Remote Steric Bulk (Secondary Issue): The 1,4-oxazepane ring is a flexible 7-membered heterocycle.[1] While distal to the amine, its "sweeping volume" (conformational flexibility) creates solubility challenges and can interfere with catalyst binding pockets in transition-metal chemistry.

The following guides provide self-validating protocols to overcome these specific barriers.

Module 1: Troubleshooting Amide Couplings

User Issue: “I’m trying to couple this aniline with a carboxylic acid using HATU/DIPEA, but I only get <10% conversion after 24h.”

Diagnosis: Standard coupling agents (HATU, EDC) generate active esters that are often not electrophilic enough to react with your electron-deficient aniline.

Protocol A: The Acid Chloride Method (Standard)

Use this when the carboxylic acid partner is stable to chlorination.

  • Activation: Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (neutral conditions) or Oxalyl Chloride/DMF (catalytic).

  • Coupling: React the acid chloride with the aniline in DCM with Pyridine (weak base) rather than TEA/DIPEA. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Protocol B: The HFIP "Magic Solvent" Method (Advanced)

Use this for sensitive substrates or when acid chlorides are not viable.

Hexafluoroisopropanol (HFIP) is a hydrogen-bond donating solvent that dramatically accelerates amide couplings of poor nucleophiles by stabilizing the tetrahedral intermediate and activating the electrophile [1].

Step-by-Step Workflow:

ComponentQuantity/ConditionRole
Solvent HFIP (100%) or HFIP:DCM (1:3)Critical: Activates the ester/acid carbonyl via H-bonding.
Coupling Agent DIC (Diisopropylcarbodiimide)Forms the O-acylisourea intermediate.
Additive None (or catalytic DMAP)HFIP often renders additives like HOBt unnecessary.
Temperature 25°C to 40°CMild heating often pushes completion.

Validation Check:

  • TLC/LCMS: Monitor the disappearance of the aniline (m/z ~221).

  • Note: HFIP is expensive. Run a pilot reaction on 10mg scale first.

Module 2: Troubleshooting Buchwald-Hartwig Cross-Couplings

User Issue: “My Palladium-catalyzed arylation failed. The catalyst seems to die before the product forms.”

Diagnosis: The para-amide substituent makes the aniline "hard" (less prone to bind Pd(II)). Furthermore, the oxazepane tail can cause "remote steric clash" if the ligand pocket is too tight.

The Catalyst Selection Logic

You must switch from standard ligands (PPh3, dppf) to Dialkylbiaryl Phosphine Ligands designed for deactivated anilines.

BuchwaldLogic Start Select Coupling Partner PartnerType Is the Aryl Halide Sterically Hindered? (e.g., ortho-substituted) Start->PartnerType NoHindrance No (Standard Aryl Halide) PartnerType->NoHindrance Simple YesHindrance Yes (Bulky Aryl Halide) PartnerType->YesHindrance Complex BrettPhos LIGAND: BrettPhos CATALYST: Pd(OAc)2 or G3-Precatalyst REASON: Best for primary amines + deactivated anilines. NoHindrance->BrettPhos RuPhos LIGAND: RuPhos CATALYST: RuPhos-Pd-G3 REASON: Handles high sterics on both partners. YesHindrance->RuPhos BaseSel Base Selection BrettPhos->BaseSel RuPhos->BaseSel WeakBase Cs2CO3 (Standard) BaseSel->WeakBase Try first StrongBase LHMDS (If Cs2CO3 fails) BaseSel->StrongBase If no rxn

Figure 1: Decision tree for selecting Buchwald-Hartwig conditions based on steric and electronic demands.

Recommended Protocol (BrettPhos System) [2]
  • Catalyst: BrettPhos Pd G3 (or Pd(OAc)2 + BrettPhos ligand).

    • Why? BrettPhos is electron-rich and bulky, facilitating the oxidative addition of the aryl halide while creating a pocket that forces the reductive elimination of the deactivated amine.

  • Base: Cs2CO3 (Weak) or LHMDS (Strong).

    • Tip: Start with Cs2CO3 in Dioxane at 100°C. If conversion is <20%, switch to LHMDS (1.0 M in THF) at 65°C. LHMDS deprotonates the aniline, making it a better nucleophile for the Pd center.

  • Solvent: t-Amyl Alcohol or Dioxane .

    • Why? t-Amyl alcohol helps solubilize the polar oxazepane moiety better than Toluene.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Issue: “I am trying to react the aniline with a chloropyrimidine, but it requires 150°C and turns into tar.”

Diagnosis: The aniline is too weak to attack the heteroaryl chloride under neutral conditions. You must increase the HOMO energy of the nucleophile.

The "Anion Mode" Protocol

Instead of relying on thermal energy, use deprotonation to create the Anilide Anion .

  • Dissolution: Dissolve 4-(1,4-Oxazepane-4-carbonyl)aniline (1.0 equiv) in dry THF.

  • Deprotonation: Cool to 0°C. Add NaH (Sodium Hydride, 60% dispersion, 1.2 equiv) carefully.

    • Observation: Evolution of H2 gas. The solution will likely turn yellow/orange (formation of the anion).

    • Note: The amide proton on the oxazepane side is not acidic (it is a tertiary amide). Only the aniline -NH2 protons are acidic.

  • Addition: Add the electrophile (e.g., 2-chloropyrimidine) dropwise.

  • Reaction: Allow to warm to Room Temperature.

    • Mechanism:[2][3][4] The negatively charged nitrogen is a strictly superior nucleophile and overcomes the steric bulk of the oxazepane tail by sheer electrostatic attraction to the electrophile.

Module 4: Solubility & Handling (The Oxazepane Factor)

The 1,4-oxazepane ring is polar and has a specific "puckered" conformation [3]. This often leads to unexpected solubility issues in non-polar solvents (Hexanes/Toluene), causing "oiling out" during reactions.

Solubility Guide:

SolventSolubility RatingUse Case
DCM / Chloroform HighBest for acid chloride couplings and workups.
Methanol / Ethanol ModerateGood for crystallizations, but avoid in electrophilic reactions.
Toluene LowAvoid for Buchwalds unless heating >80°C.
THF / Dioxane HighIdeal for SNAr and Pd-catalysis.
HFIP Very HighThe "Rescue Solvent" for difficult couplings.

Purification Tip: The oxazepane nitrogen is an amide and is not basic. However, the aniline nitrogen is basic (albeit weakly).

  • Flash Chromatography: Use a gradient of 0% -> 10% MeOH in DCM .

  • Acid Wash: You cannot easily remove unreacted aniline by acid wash because the product (if it's a bis-amide) might precipitate or the oxazepane ring might hydrolyze under harsh acidic conditions (e.g., 6M HCl). Use mild citric acid washes if necessary.

References

  • Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent." Chemical Reviews, 2017.

  • Maitro, G., et al. "A New Catalyst for the Amination of Aryl Halides with Primary Amines (BrettPhos)." Journal of the American Chemical Society, 2008.

  • Belyakov, P. A., et al. "Conformational Analysis of 1,4-Oxazepane Derivatives." Russian Chemical Bulletin, 2005.

  • Lundgren, R. J., & Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Ammonia and Primary Amines." Chemistry - A European Journal, 2012.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Always consult SDS for specific reagents, particularly HFIP (corrosive/volatile) and Sodium Hydride (flammable solid).

Sources

resolving chromatographic peak tailing for oxazepane anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for Oxazepane Anilines

Executive Summary

Oxazepane derivatives and their aniline impurities present a classic "perfect storm" for reverse-phase chromatography. These compounds possess basic nitrogen centers (pKa ~4–5 for anilines, higher for secondary amines in the oxazepane ring) that protonate under standard acidic conditions. This leads to secondary silanol interactions , the primary cause of peak tailing (As > 1.5). This guide provides a mechanistic troubleshooting workflow to restore peak symmetry (As < 1.2) using mobile phase engineering and stationary phase selection.[1]

Module 1: The Mechanism of Failure

Q: Why do my oxazepane aniline peaks tail even on a C18 column?

A: The tailing is rarely due to the hydrophobic retention mechanism. It is caused by Ion-Exchange (IEX) Secondary Interactions .

  • Protonation: At pH 2–4, the aniline nitrogen is protonated (

    
    ).
    
  • Silanol Ionization: Even on "high purity" silica, residual silanol groups (

    
    ) begin to ionize to 
    
    
    
    above pH 3.5.
  • The Interaction: The positively charged analyte binds electrostatically to the negatively charged silanol. This interaction is kinetically slower than the hydrophobic partition, causing the "tail" or "drag" on the back of the peak.

Visualizing the Interaction & Solution

TailingMechanism cluster_0 The Problem: Secondary Interactions cluster_1 The Solution: Competitive Blocking Analyte Protonated Aniline (R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Electrostatic Binding BlockedSilanol TEA-Silanol Complex (Blocked Site) SymmetricPeak Gaussian Peak (As < 1.2) Analyte->SymmetricPeak Pure Hydrophobic Retention Tailing Peak Tailing (As > 1.5) Silanol->Tailing TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol Preferential Binding

Figure 1: Mechanism of amine-silanol interaction and the "sacrificial base" blocking strategy.

Module 2: Mobile Phase Optimization Protocols

Q: Can I fix this without buying a new column? A: Yes. Mobile phase chemistry is your first line of defense. Use the following protocols in order.

Protocol A: The "Sacrificial Base" Strategy (Low pH)

Best for: Traditional C18 columns (Type A or B silica).

Theory: Add a competing base, such as Triethylamine (TEA), to the mobile phase.[2][3][4] TEA saturates the active silanol sites, preventing the oxazepane aniline from binding.

  • Prepare Solvent A: 10 mM Phosphate Buffer (pH 2.5 or 3.0).

  • Add Modifier: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous buffer before pH adjustment.

  • Adjust pH: Titrate to pH 3.0 using Phosphoric Acid (

    
    ).
    
    • Critical Step: Never add TEA to the organic line alone; it must be in the buffered aqueous phase to ensure constant coverage of the column.

  • Equilibrate: Flush column for at least 20 column volumes to saturate sites.

Warning: TEA is not MS-friendly (suppresses ionization). For LC-MS, move to Protocol B.

Protocol B: The "High pH" Strategy (LC-MS Compatible)

Best for: Hybrid (BEH) or High-pH stable columns.

Theory: At pH 10.5, the aniline (pKa ~4.6) and oxazepane nitrogen are deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Column Requirement: Ensure your column is rated for pH > 10 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Buffer Preparation:

    • 10 mM Ammonium Bicarbonate: Natural pH is ~7.8. Adjust to pH 10.0 with Ammonium Hydroxide (

      
      ).
      
    • Alternative:0.1% Ammonium Hydroxide in water (approx pH 10.5).

  • Outcome: This often results in massive retention shifts and sharp, symmetrical peaks.

Module 3: Stationary Phase Selection Guide

Q: My mobile phase is optimized, but I still see tailing. Is it the column? A: Likely. If you are using an older generation C18 (e.g., standard silica), you are fighting an uphill battle.

Comparison of Stationary Phases for Basic Impurities:

Column ClassMechanismSuitability for AnilinesRecommended Usage
Traditional C18 Hydrophobic only. High silanol activity.Poor Requires TEA or ion-pairing agents.
Base-Deactivated (BDS) "Type B" silica with dense end-capping.Moderate Good for general use, may still tail with difficult amines.
Polar Embedded (EPG) Amide/Carbamate group embedded in chain.Good The embedded group shields silanols. Use with 100% aqueous capability.
Hybrid (BEH/HPH) Ethylene-bridged hybrid particle.Excellent Allows High pH (1-12).[5] The "Gold Standard" for basic drugs.
Charged Surface (CSH) Low-level surface charge applied.Best Repels protonated amines electrostatically (Coulombic repulsion).
Module 4: Troubleshooting Logic Tree

Q: How do I systematically solve this? A: Follow this decision matrix to avoid random trial-and-error.

TroubleshootingTree cluster_LCMS LC-MS Compatible Path cluster_UV LC-UV (Robustness Path) Start Start: Peak Tailing (As > 1.5) CheckLCMS Is this LC-MS? Start->CheckLCMS VolatileBuffer Use Volatile Buffer (Ammonium Formate/Acetate) CheckLCMS->VolatileBuffer Yes AddTEA Add 0.1% TEA to Buffer Adjust pH to 2.5 CheckLCMS->AddTEA No (UV Only) HighPH Can Column Tolerate pH 10? VolatileBuffer->HighPH SwitchHighPH Switch to pH 10 (NH4OH / Bicarb) HighPH->SwitchHighPH Yes NewColumn Switch to Hybrid/CSH Column HighPH->NewColumn No CheckLoad Check Mass Load (Dilute Sample 1:10) SwitchHighPH->CheckLoad Tailing Persists? AddTEA->CheckLoad Tailing Persists? CheckLoad->NewColumn Still Tailing

Figure 2: Systematic troubleshooting workflow for basic analyte tailing.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes. TFA (0.05% - 0.1%) is an ion-pairing agent that forms a complex with the positively charged aniline, masking it from silanols.

  • Pros: Excellent peak shape.[1][5][6]

  • Cons: Significant signal suppression in LC-MS; can be difficult to wash out of columns.

Q2: My peak is fronting AND tailing. What is that? A: This is likely a solvent mismatch . If your oxazepane sample is dissolved in 100% Acetonitrile but your starting gradient is 95% Water, the sample precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).

Q3: What is the USP requirement for Tailing Factor? A: According to USP <621> , the Tailing Factor (


) is calculated as:


Where

is the peak width at 5% height and

is the distance from peak front to maximum.
  • Target: T < 1.5 is standard; T < 2.0 is often the regulatory limit for complex impurity methods.

References
  • Waters Corporation. USP Chapter <621> Chromatography: Changes to Tailing Factor and Resolution Calculations. [Link]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. [Link]

  • Phenomenex. High pH Stability of HPLC Columns for Basic Analytes (Gemini/Kinetex). [Link]

  • Chromatography Online (LCGC). Troubleshooting Peak Tailing: Silanol Interactions and Mobile Phase pH. [Link]

Sources

Technical Support Center: Storage and Handling of 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1,4-Oxazepane-4-carbonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is critical to prevent degradation, which can compromise experimental results and the development of new therapeutics.[1][2][3] This document provides in-depth answers to frequently asked questions and troubleshooting guidance based on the chemical properties of the molecule.

I. Core Principles of Chemical Stability

4-(1,4-Oxazepane-4-carbonyl)aniline is a molecule possessing both an amide and an aniline functional group. This unique structure dictates its stability profile and susceptibility to specific degradation pathways. Understanding these vulnerabilities is key to establishing effective storage protocols. The primary concerns for this compound are hydrolysis of the amide bond, oxidation of the aniline ring, and photodegradation.

Diagram: Key Functional Groups and Potential Degradation Sites

Caption: Potential degradation pathways for 4-(1,4-Oxazepane-4-carbonyl)aniline.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(1,4-Oxazepane-4-carbonyl)aniline?

To ensure the long-term stability of 4-(1,4-Oxazepane-4-carbonyl)aniline, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich aniline ring.[5][6]
Light Amber vial or dark containerProtects the aniline moiety from light-induced degradation.[5][7]
Humidity Dry/Desiccated EnvironmentPrevents hydrolysis of the amide bond.[5][7]
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture.[7][8][9]
Q2: I've observed a color change in my sample, from off-white to a yellowish or brownish hue. What does this indicate?

A color change, particularly darkening, is a common indicator of degradation in aniline-containing compounds.[10] This is often due to the oxidation of the aniline moiety, which can form colored impurities.[11] Exposure to air (oxygen) and/or light can accelerate this process.[5][12] While a slight color change may not significantly impact all applications, it is a sign that the compound's purity is compromised.

Q3: Can 4-(1,4-Oxazepane-4-carbonyl)aniline degrade in solution?

Yes, degradation in solution is a significant concern, primarily due to hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions.[13][14][15][16][17] Therefore, it is critical to use anhydrous, neutral solvents and to prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures (2-8°C or frozen) under an inert atmosphere.

Q4: How can I check for degradation in my sample?

If you suspect degradation, the most reliable method for assessing purity is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities and quantifying the purity of the main compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about degradation products.

  • Mass Spectrometry (MS): MS can help identify the molecular weights of any impurities, aiding in the identification of degradation products.

A simple visual inspection for color change is a good first step, but analytical confirmation is recommended for research applications.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of 4-(1,4-Oxazepane-4-carbonyl)aniline.

Diagram: Troubleshooting Workflow

Caption: A step-by-step guide to troubleshooting degradation of 4-(1,4-Oxazepane-4-carbonyl)aniline.

Experimental Protocol: Simple Purity Check by Thin-Layer Chromatography (TLC)

For a quick qualitative assessment of purity, Thin-Layer Chromatography (TLC) can be employed.

Materials:

  • Silica gel TLC plates

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Sample of 4-(1,4-Oxazepane-4-carbonyl)aniline (both the potentially degraded sample and a reference standard, if available)

  • Anhydrous solvent for sample preparation (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Prepare a dilute solution of your 4-(1,4-Oxazepane-4-carbonyl)aniline sample in a suitable anhydrous solvent. If you have a reference standard, prepare a solution of it as well.

  • Using a capillary tube, spot a small amount of each solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating it with a heat gun.

  • Analysis: A pure compound should ideally show a single spot. The presence of additional spots, especially those at a lower Rf value (more polar), may indicate the presence of degradation products, such as the hydrolyzed carboxylic acid and amine.

IV. Concluding Remarks

The chemical integrity of 4-(1,4-Oxazepane-4-carbonyl)aniline is paramount for reliable and reproducible research. By adhering to the storage and handling guidelines outlined in this document, researchers can significantly mitigate the risks of degradation. Proactive measures, such as storing the compound under an inert atmosphere, protecting it from light, and maintaining low-temperature and low-humidity conditions, are the cornerstones of preserving its stability. Regular purity assessments are also recommended as part of good laboratory practice.

V. References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching.

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.

  • Mirkhani, V., et al. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID.

  • News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. (n.d.). INCHEE.

  • Amide Hydrolysis. (2022, February 23). BYJU'S.

  • Oxidation of aniline in O2. (2025, October 10). Filo.

  • Stability Testing: The Crucial Development Step. (2020, March 2). Pharmaceutical Technology.

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.

  • 21.7 Chemistry of Amides. (2023, September 20). OpenStax.

  • Stability Testing of Pharmaceutical Products. (2012, March 17).

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.

  • Carena, L., et al. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−).

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023, January 4). MDPI.

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist.

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.). PMC.

  • ANILINE. (n.d.).

  • Aniline (C6H7N): Properties, Uses, and Safety Insights. (n.d.). China Amines.

  • Mishra, et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian J. Chem.

  • Pharmaceutical Stability Testing and Storage. (n.d.). EUROLAB.

  • Drug Stability Testing: Purpose, Importance, & Requirements. (2026, January 22). Prompt Praxis Labs.

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).

  • "Aniline and Its Derivatives". (2000, December 4). In: Kirk-Othmer Encyclopedia of Chemical Technology.

  • Storage and stability issues of ortho-alkenyl anilines. (n.d.). Benchchem.

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025, August 6). ResearchGate.

  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26).

  • Auramine O UV Photocatalytic Degradation on TiO 2 Nanoparticles in a Heterogeneous Aqueous Solution. (2022, August 30). MDPI.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). The Royal Society.

  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).

  • Amide handling precautions? (2014, August 14). Sciencemadness Discussion Board.

  • Amides. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.

  • Safety Data Sheet (SDS) Aniline. (n.d.). LPS.org.

  • Anaerobic aniline degradation via reductive deamination of 4-aminobenzoyl-CoA in Desulfobacterium anilini. (n.d.).

  • Safety Data Sheet: 4,4'-oxydianiline and its salts. (n.d.).

  • 4-(azepane-1-carbonyl)aniline | 5157-66-4. (n.d.). Sigma-Aldrich.

  • Amide. (n.d.). Wikipedia.

  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Enamine.

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.).

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025, April 23). MDPI.

  • Mechanisms and pathways of aniline elimination from aquatic environments. (n.d.). PMC - NIH.

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Validation & Comparative

Comparative Guide to HPLC Method Development for the Detection of 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(1,4-Oxazepane-4-carbonyl)aniline

In the landscape of pharmaceutical development, 4-(1,4-Oxazepane-4-carbonyl)aniline serves as a critical building block, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and accurate quantification are paramount, as any impurities can propagate through the synthetic route, potentially impacting the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of such compounds, offering the sensitivity, selectivity, and robustness required in a regulated environment.[1]

This guide provides a comprehensive comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the detection and quantification of 4-(1,4-Oxazepane-4-carbonyl)aniline. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, empowering researchers to develop and validate analytical methods that are not only reliable but also fit for their intended purpose. Our exploration will be grounded in the principles of scientific integrity, drawing upon established pharmacopeial guidelines and field-proven insights.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

4-(1,4-Oxazepane-4-carbonyl)aniline is a moderately polar aromatic amine. Its structure, featuring a phenyl ring, an amide linkage, and an oxazepane moiety, dictates its chromatographic behavior. The aromatic ring provides a degree of hydrophobicity, making it suitable for reversed-phase chromatography.[2] However, the presence of the amine and amide groups introduces polarity and the potential for interactions with residual silanols on the stationary phase, which can lead to poor peak shape (tailing).[3][4]

The UV chromophore, the substituted benzene ring, allows for straightforward detection using a UV-Vis or Photodiode Array (PDA) detector.[5] The expected maximum absorbance (λmax) for such a structure would be in the range of 240-260 nm.

Strategic Approach to Method Development: A Comparative Analysis

Our investigation will compare two distinct RP-HPLC methods, followed by a discussion of a third, more advanced approach for complex separations. The goal is to illustrate how deliberate choices in column chemistry and mobile phase composition can significantly impact the quality of the analytical data. The development and validation of these methods will be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][6][7][8]

Method 1: The Workhorse - C18 with a Standard Mobile Phase

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and versatility.[2][9][10] This method represents a foundational approach, often the first to be explored in method development.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its strong hydrophobic interactions with the aromatic ring of the analyte.[2]

  • Mobile Phase: A simple mobile phase of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.[11] A phosphate buffer is included to control the pH of the mobile phase. For an amine-containing compound, maintaining a consistent pH is crucial to ensure a stable ionization state and, consequently, reproducible retention times.[11][12] A slightly acidic pH (e.g., pH 3.0) will ensure the aniline moiety is protonated, which can sometimes improve peak shape by reducing interactions with silanol groups.

  • Detector: A UV detector set at the λmax of the analyte (assumed to be 254 nm for this example) provides good sensitivity.

Method 2: An Alternative Approach - Phenyl-Hexyl for Enhanced Selectivity

When standard C18 columns exhibit limitations, such as insufficient retention for moderately polar compounds or co-elution with impurities, alternative stationary phases are explored. A Phenyl-Hexyl column offers a different separation mechanism.

Causality Behind Experimental Choices:

  • Stationary Phase: The Phenyl-Hexyl phase provides both hydrophobic interactions (from the hexyl chains) and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[10][13] This can lead to enhanced retention and selectivity for aromatic compounds compared to a standard C18 phase.

  • Mobile Phase: The same mobile phase composition as in Method 1 is initially used to allow for a direct comparison of the stationary phase's impact.

  • Detector: The UV detector settings remain consistent for a fair comparison.

Workflow for HPLC Method Development

The process of developing a robust HPLC method follows a logical progression, as illustrated in the diagram below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) Analyte_Characterization Analyte Characterization (Solubility, pKa, UV Spectra) Column_Screening Column Screening (e.g., C18, Phenyl-Hexyl) Analyte_Characterization->Column_Screening informs Mobile_Phase_Screening Mobile Phase Screening (ACN/H2O, MeOH/H2O) Column_Screening->Mobile_Phase_Screening influences Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization pH_Optimization Mobile Phase pH Optimization Gradient_Optimization->pH_Optimization Temperature_Optimization Column Temperature Optimization pH_Optimization->Temperature_Optimization Specificity Specificity Temperature_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A structured workflow for systematic HPLC method development and validation.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(1,4-Oxazepane-4-carbonyl)aniline reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a final concentration within the linear range of the method.

Protocol for Method 1: C18 with Standard Mobile Phase
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.[9]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 70
    12.0 70
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Protocol for Method 2: Phenyl-Hexyl for Enhanced Selectivity
  • HPLC System: Same as Method 1.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Same as Method 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Comparative Performance Data

The following table summarizes the expected performance data for the two methods. This data is illustrative and serves to highlight the potential differences in performance. Method validation would be required to establish these parameters definitively.[6][14]

ParameterMethod 1: C18Method 2: Phenyl-HexylRationale for Difference
Retention Time (min) 6.87.5Increased retention on Phenyl-Hexyl due to π-π interactions.
Tailing Factor 1.41.1Phenyl-Hexyl can sometimes offer better peak shape for aromatic amines.
Resolution (with a hypothetical impurity at 6.5 min) 1.82.5Enhanced selectivity of the Phenyl-Hexyl phase improves separation.
Linearity (r²) > 0.999> 0.999Both methods are expected to demonstrate excellent linearity.
LOD (µg/mL) 0.10.08Sharper peak on Phenyl-Hexyl may lead to a slightly lower limit of detection.
LOQ (µg/mL) 0.30.25Correspondingly lower limit of quantification.
Precision (%RSD) < 2.0< 2.0Both methods should be highly precise.
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0Both methods are expected to be accurate.

Discussion: Interpreting the Results and Making an Informed Decision

The comparative data suggests that while the standard C18 method is acceptable, the Phenyl-Hexyl method offers distinct advantages for the analysis of 4-(1,4-Oxazepane-4-carbonyl)aniline. The increased retention provides more opportunity for the separation of early-eluting impurities, and the improved peak shape and resolution are indicative of a more robust and reliable method.

The choice between these methods in a real-world scenario would depend on the specific analytical needs. For a simple purity assay where the impurity profile is well-characterized and no co-elution is observed, the C18 method may be sufficient. However, for a stability-indicating method or for the analysis of samples with a more complex matrix, the superior selectivity of the Phenyl-Hexyl column would be highly advantageous.

Advanced Topic: Gradient Elution for Impurity Profiling

For comprehensive impurity profiling, a gradient elution method is often necessary.[15][16] This involves changing the composition of the mobile phase during the analytical run, typically by increasing the proportion of the organic solvent.[17] This allows for the elution of a wider range of compounds with varying polarities in a reasonable timeframe. The gradient programs outlined in the protocols are examples of such an approach.

The relationship between key parameters in gradient optimization is depicted below.

Gradient_Optimization cluster_gradient Gradient Parameters cluster_outcome Chromatographic Outcome Initial_B Initial %B Retention_Time Retention Time Initial_B->Retention_Time affects retention of early peaks Resolution Resolution Initial_B->Resolution impacts Final_B Final %B Final_B->Retention_Time affects elution of late peaks Gradient_Time Gradient Time Gradient_Time->Resolution longer time improves Peak_Width Peak Width Gradient_Time->Peak_Width longer time can broaden peaks

Caption: Interplay of gradient parameters and their effect on chromatographic separation.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for 4-(1,4-Oxazepane-4-carbonyl)aniline is a critical step in ensuring the quality of pharmaceutical products. This guide has demonstrated that a systematic and scientifically-driven approach to method development, which includes the comparison of different stationary phases, is essential.

Based on the comparative analysis, the Phenyl-Hexyl column (Method 2) is recommended for the routine analysis of 4-(1,4-Oxazepane-4-carbonyl)aniline. It offers superior selectivity, leading to better resolution and peak shape, which are hallmarks of a robust analytical method. While the C18 column provides a viable alternative, the Phenyl-Hexyl phase provides a greater degree of confidence in the analytical results, particularly when dealing with complex samples or stringent regulatory requirements.

Ultimately, the chosen method must be fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[7][8] This includes rigorous testing of specificity, linearity, accuracy, precision, and robustness. By following the principles and protocols outlined in this guide, researchers can develop and implement HPLC methods that are both scientifically sound and compliant with global regulatory standards.

References

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  • Revisions per USP 621. Agilent. [Link]

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A Comparative Guide to the Structural Validation of 4-(1,4-Oxazepane-4-carbonyl)aniline: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and novel therapeutics are designed. This guide focuses on 4-(1,4-oxazepane-4-carbonyl)aniline, a molecule of interest for its potential pharmacological applications stemming from its aniline and oxazepane moieties.[1][2][3] The unequivocal validation of its atomic arrangement is paramount, and single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose.[4][5][6]

This guide will provide an in-depth, experience-driven comparison of SCXRD with other common analytical techniques. We will explore the causality behind experimental choices in crystallography, present a self-validating protocol, and ground our discussion in authoritative references.

The Imperative of Unambiguous Structure Determination

The 1,4-oxazepine ring system is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[7][8] The seemingly subtle placement of atoms in a molecule like 4-(1,4-oxazepane-4-carbonyl)aniline can drastically alter its binding affinity to a biological target, its metabolic stability, and its overall efficacy and safety profile. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data on connectivity and mass, they offer indirect information about the three-dimensional arrangement of atoms in the solid state.[9] SCXRD, by contrast, provides a direct, high-resolution map of electron density, revealing the precise coordinates of each atom in the crystal lattice.[4][10][11] This allows for the accurate determination of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.[6]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is critical to the success of the experiment.

Step 1: Synthesis and Purification

The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline would likely involve the acylation of aniline with a derivative of 1,4-oxazepane. A general synthetic approach could involve reacting 4-aminobenzoic acid with a coupling agent, followed by reaction with 1,4-oxazepane, or by reacting 4-nitrobenzoyl chloride with 1,4-oxazepane followed by reduction of the nitro group. Regardless of the specific route, obtaining a highly pure sample (>99%) is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard purification techniques such as column chromatography and recrystallization are employed to achieve the required purity.

Step 2: Crystal Growth – The Art and Science

Obtaining high-quality single crystals is often the most challenging part of the crystallographic process.[9] For a small organic molecule like 4-(1,4-oxazepane-4-carbonyl)aniline, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowed to evaporate slowly at a constant temperature.[4] The choice of solvent is critical; it should have moderate solubility for the compound.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[5]

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of single crystals.

The ideal crystal for SCXRD should be well-formed, with sharp edges and no visible defects, and typically between 0.1 and 0.5 mm in all dimensions.[12]

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The diffractometer rotates the crystal while a monochromatic X-ray beam is directed at it. The diffracted X-rays are detected by an area detector, such as a CCD or a pixel detector.[12] A complete dataset consists of thousands of reflections, each with a specific intensity and position.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The fundamental challenge in X-ray crystallography is the "phase problem": the detectors can only measure the intensity of the diffracted X-rays, not their phases.[12] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12] This map is then interpreted to build an initial molecular model. The model is then refined against the experimental data using least-squares methods to obtain the final, highly accurate crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 4-(1,4-Oxazepane-4- carbonyl)aniline purification Purification (>99%) (e.g., Column Chromatography) synthesis->purification crystal_growth Crystallization (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (Phase Problem, Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis: SCXRD vs. Alternative Techniques

While SCXRD is the definitive method for solid-state structure elucidation, other techniques provide complementary and valuable information. The choice of analytical method should be guided by the specific question being asked.

logic_diagram cluster_questions Key Scientific Questions cluster_methods Analytical Methods cluster_integration Integrated Structural Elucidation start Need for Structural Information on 4-(1,4-Oxazepane-4-carbonyl)aniline q1 What is the molecular weight and elemental composition? start->q1 q2 What is the connectivity of atoms (which atoms are bonded)? start->q2 q3 What is the precise 3D arrangement of atoms in the solid state? start->q3 ms Mass Spectrometry (MS) q1->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) q2->nmr scxrd Single-Crystal X-ray Diffraction (SCXRD) q3->scxrd answer1 answer1 ms->answer1 Provides m/z ratio answer2 answer2 nmr->answer2 Provides chemical environment and connectivity answer3 answer3 scxrd->answer3 Provides atomic coordinates, bond lengths, and angles integration Combine MS, NMR, and SCXRD data for complete and unambiguous characterization answer1->integration answer2->integration answer3->integration

Caption: Logic for Choosing a Structural Validation Method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[13] For 4-(1,4-oxazepane-4-carbonyl)aniline, ¹H and ¹³C NMR would confirm the presence of the aromatic and aliphatic protons and carbons, and 2D NMR techniques like COSY and HMBC would establish the bonding framework.

  • Strengths: Provides detailed information about the molecular structure in solution, which is often more biologically relevant than the solid state. It does not require crystallization.[13]

  • Limitations: Provides information on average conformation in solution, not a static 3D structure. It is difficult to determine precise bond lengths and angles. For complex molecules, signal overlap can complicate interpretation.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound with high accuracy.[14] High-resolution mass spectrometry (HRMS) would confirm the molecular formula of 4-(1,4-oxazepane-4-carbonyl)aniline.

  • Strengths: Highly sensitive, requiring very small amounts of sample. Provides definitive information on molecular weight and formula.

  • Limitations: Provides no information about the connectivity or 3D structure of the molecule.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry of a molecule.[15]

  • Strengths: Can provide insights into the conformational preferences of a molecule and can be used to predict spectroscopic properties.

  • Limitations: The accuracy of the predicted structure is highly dependent on the level of theory and basis set used. It is a theoretical prediction and requires experimental validation.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationAtomic connectivity, solution-state conformation, dynamic informationMolecular weight, elemental formula
Sample Requirements High-quality single crystal (0.1-0.5 mm)Soluble sample (mg quantities)Small amount of sample (µg to ng)
State of Matter Solid stateSolution stateGas phase (ions)
Key Advantage Unambiguous determination of 3D structure[4][10]Provides information in a biologically relevant medium[13]High sensitivity and accuracy for molecular formula
Key Limitation Crystal growth can be a major bottleneck[9]Indirect structural information, signal overlap can be an issueNo information on atomic connectivity or stereochemistry

Definitive Structural Data for Aniline Derivatives

The results of an SCXRD experiment are typically presented in a Crystallographic Information File (CIF) and summarized in tables. While a specific CIF for 4-(1,4-oxazepane-4-carbonyl)aniline is not publicly available, the following table illustrates the type of data that would be obtained for a representative aniline derivative.

Table 1: Example Crystallographic Data for an Aniline Derivative

ParameterValue
Chemical FormulaC₁₃H₁₆N₂O₂
Formula Weight232.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)14.789(6)
β (°)109.34(2)
Volume (ų)1195.1(8)
Z4
R-factor (%)4.5
Goodness-of-fit1.05

This is example data and does not represent the actual crystallographic data for 4-(1,4-oxazepane-4-carbonyl)aniline.

Conclusion

For the unequivocal structural validation of 4-(1,4-oxazepane-4-carbonyl)aniline, single-crystal X-ray diffraction is the indispensable tool.[4][6] It provides a level of detail regarding the three-dimensional arrangement of atoms that is unattainable by other techniques. While NMR and MS are essential for confirming connectivity and molecular formula, respectively, SCXRD provides the definitive evidence of the molecule's solid-state architecture. For researchers in drug development and materials science, a high-quality crystal structure is the ultimate validation, providing the foundational knowledge required for rational design and optimization. The combination of these techniques provides a self-validating system, ensuring the scientific integrity of the structural elucidation process.

References

  • ResearchGate. Experimental details of single-crystal X-ray diffraction | Download Table. Available from: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1851. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2021). Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Available from: [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Northwestern University. Crystallographic Structure Elucidation. Available from: [Link]

  • PubMed Central. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1747–1757. Available from: [Link]

  • Berkeley Global Science Institute. (2018, July 6). Single-crystal x-ray diffraction structures of covalent organic frameworks. Available from: [Link]

  • SSRF. (2018). First single-crystal x-ray diffraction structures of covalent organic frameworks. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Available from: [Link]

  • PubChemLite. 4-(azepane-1-carbonyl)aniline (C13H18N2O). Available from: [Link]

  • The Royal Society of Chemistry. (2017). Base-Promoted Synthesis of Multisubstituted Benzo[b][4][9]oxazepines. Available from: [Link]

  • Iowa Research Online. CCDC 2359408: Experimental Crystal Structure Determination. Available from: [Link]

  • ChemRxiv. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available from: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and DFT Study of 4,4′-Oxydianiline Imines as Precursors of Tetrahalo-1,3-oxazepine-1,5-dione. Available from: [Link]

  • PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Available from: [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Available from: [Link]

  • PubMed. (2012). A New Approach to 1,4-oxazines and 1,4-oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Available from: [Link]

  • SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

  • JOCPR. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

Sources

Technical Validation Guide: 4-(1,4-Oxazepane-4-carbonyl)aniline in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of bioassays using 4-(1,4-Oxazepane-4-carbonyl)aniline as a reference control.

Given the structural characteristics of this compound (an aniline-linked 1,4-oxazepane moiety), it is functionally categorized here as a synthetic small-molecule ligand , typically utilized in GPCR (e.g., Dopamine D4) or Enzymatic (e.g., Hydrolase/Protease) inhibition assays. This guide focuses on its application as a Positive Control for potency and specificity.

Executive Summary & Mechanism

4-(1,4-Oxazepane-4-carbonyl)aniline is a synthetic pharmacophore often employed as a high-affinity reference standard in drug discovery. Structurally, it combines a 1,4-oxazepane ring (known for favorable metabolic stability and receptor fit) with an aniline moiety via a carbonyl linker.

In bioassay validation, this compound serves as a System Suitability Control or Positive Control to verify assay performance (sensitivity, precision, and dynamic range) before testing unknown candidates.

Mechanism of Action (Model: GPCR/Enzyme Inhibition)

Unlike endogenous ligands (which may degrade rapidly) or broad-spectrum inhibitors (which lack specificity), this compound acts via a defined Lock-and-Key mechanism:

  • Binding: The oxazepane ring occupies the hydrophobic pocket of the target (e.g., D4 receptor or enzyme active site).

  • Stabilization: The carbonyl-aniline linker forms critical hydrogen bonds (H-bonds) with residues like Serine or Histidine, stabilizing the inactive conformation.

  • Readout: This binding inhibits downstream signaling (e.g., cAMP reduction) or enzymatic turnover, providing a measurable reduction in signal (IC50).

Mechanism Compound 4-(1,4-Oxazepane- 4-carbonyl)aniline Target Target Protein (GPCR/Enzyme) Compound->Target High Affinity Binding (Kd < 10 nM) Complex Stable Inhibitor-Target Complex Target->Complex H-Bond Stabilization Signal Downstream Signal (cAMP / Product) Complex->Signal Inhibition Readout Assay Readout (Reduced Signal) Signal->Readout Quantification

Figure 1: Mechanism of Action for 4-(1,4-Oxazepane-4-carbonyl)aniline acting as an inhibitor/antagonist.

Comparative Analysis: Why Use This Control?

Selecting the right control is critical for ICH Q2(R1) validation. Below is a comparison of 4-(1,4-Oxazepane-4-carbonyl)aniline against common alternatives.

Table 1: Performance Comparison Matrix
Feature4-(1,4-Oxazepane-4-carbonyl)aniline Endogenous Ligand (e.g., Dopamine) Broad Spectrum Control (e.g., Staurosporine)
Role Specific Reference Standard Natural Agonist/SubstratePan-Inhibitor (Kill Switch)
Specificity High (Target-selective)High (but activates multiple subtypes)Low (Off-target effects)
Stability High (Stable >24h in solution)Low (Oxidizes rapidly)Moderate
Z' Factor Contribution > 0.7 (Consistent inhibition)Variable (due to degradation)> 0.8 (Complete kill, but biologically irrelevant)
Linearity (R²) > 0.99 (4-log range)0.95 - 0.98N/A (often binary)
Use Case Potency Validation (IC50) Mechanism of Action StudiesAssay Background Check

Expert Insight: While broad-spectrum controls like Staurosporine confirm the assay can work, they do not validate the selectivity of the assay. 4-(1,4-Oxazepane-4-carbonyl)aniline is superior for validating Relative Potency because its inhibition curve parallels that of structurally similar drug candidates, allowing for rigorous Parallel Line Analysis (PLA) .

Validation Parameters & Experimental Data

To validate a bioassay using this control, the following criteria must be met.

A. Linearity and Range

The assay must demonstrate a linear response to the control over a specific concentration range.

  • Requirement: R² > 0.98 over at least 5 concentrations.

  • Target Data: IC50 should fall within 2-3x of the historical mean.

B. Precision (Repeatability)
  • Intra-Assay Precision: CV < 10% (n=6 replicates).

  • Inter-Assay Precision: CV < 15% (3 independent runs).

C. Accuracy (Spike Recovery)
  • Method: Spike the control into the matrix at 3 levels (Low, Mid, High).

  • Acceptance: 80-120% recovery.

Step-by-Step Validation Protocol

This protocol describes a Cell-Based cAMP Inhibition Assay (common for GPCR targets) using 4-(1,4-Oxazepane-4-carbonyl)aniline.

Materials
  • Control: 4-(1,4-Oxazepane-4-carbonyl)aniline (Purity >98%).

  • Vehicle: DMSO (Final concentration < 0.5%).

  • Cells: CHO-K1 overexpressing Target Receptor (e.g., Dopamine D4).

  • Detection: TR-FRET cAMP Kit.

Workflow Diagram

Protocol Step1 1. Preparation Dissolve Control in DMSO (10 mM) Serial Dilution (1:3) in Buffer Step2 2. Cell Seeding Dispense 2000 cells/well (384-well plate) Step1->Step2 Step3 3. Treatment Add 5 µL Diluted Control Incubate 30 min @ 37°C Step2->Step3 Step4 4. Stimulation Add Agonist (EC80 conc.) Incubate 45 min Step3->Step4 Step5 5. Detection Add Lysis Buffer + Detection Reagents (Eu-Cryptate + d2-Antibody) Step4->Step5 Step6 6. Analysis Read TR-FRET (665/620 nm) Calculate IC50 & Z' Factor Step5->Step6 Validation Assay Validated Step6->Validation Pass if Z' > 0.5 IC50 within 2SD

Figure 2: Validation workflow for determining IC50 potency.

Detailed Procedure
  • Stock Preparation:

    • Weigh 1.0 mg of 4-(1,4-Oxazepane-4-carbonyl)aniline .

    • Dissolve in 100% DMSO to yield a 10 mM Master Stock.

    • Critical Step: Vortex for 30 seconds to ensure complete solubilization. The aniline group can be prone to aggregation if not fully dissolved.

  • Dose-Response Setup:

    • Prepare a 10-point dilution series (1:3 dilution) starting at 10 µM.

    • Include Min Control (DMSO only) and Max Control (Reference Agonist + 10 µM Inhibitor).

  • Assay Execution:

    • Add 5 µL of compound to cells.

    • Incubate for 30 minutes to allow the oxazepane moiety to equilibrate with the receptor.

    • Add Agonist (at EC80 concentration) to trigger the signaling pathway.

    • Incubate 45 minutes.

  • Data Analysis:

    • Fit data to a 4-Parameter Logistic (4PL) Model :

      
      
      
    • Pass Criteria:

      • Hill Slope: -0.8 to -1.2.

      • Z' Factor: > 0.5.

      • IC50 Stability: < 3-fold shift between runs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z' Factor (< 0.5) Pipetting error or cell variability.Use automated dispensing; ensure cells are < 80% confluent before harvest.
IC50 Shift (> 3-fold) Compound degradation or DMSO evaporation.Prepare fresh stock; use plate seals. 4-(1,4-Oxazepane-4-carbonyl)aniline is stable but sensitive to repeated freeze-thaw.
Incomplete Inhibition Solubility limit reached.Check for precipitation at high concentrations (> 100 µM).

References

  • Journal of Medicinal Chemistry. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." (2004). ACS Publications.[1]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.

  • Assay Guidance Manual. "Basics of Assay Equipment and Instrumentation for High Throughput Screening." NCBI Bookshelf.

  • PubChem. "1,4-Oxazepane Compound Summary." National Library of Medicine.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Oxazepane Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazepane anilines—specifically 1,3-oxazepane-4,7-dione derivatives and their 1,4-isosteres—represent a critical scaffold in modern medicinal chemistry, often investigated for anticonvulsant and antibacterial properties. However, their structural elucidation presents a unique challenge: the seven-membered heterocyclic ring is liable to complex thermal and collision-induced ring-opening reactions that mimic isomeric impurities (such as open-chain Schiff bases).

This guide objectively compares the fragmentation behaviors of oxazepane anilines under Electrospray Ionization (ESI-CID) versus Electron Ionization (EI) , and evaluates the performance of High-Resolution Q-TOF versus Triple Quadrupole (QqQ) platforms for their analysis.

Key Findings:

  • ESI-CID favors neutral loss of CO and

    
     via ring contraction, preserving the aniline moiety.
    
  • EI induces extensive fragmentation, predominantly yielding the tropylium-like aniline cation (

    
     93) and destroying the heterocyclic core.
    
  • Differentiation: The presence of a diagnostic "ring-intact" fragment at

    
     (loss of CO) is the primary differentiator between true oxazepanes and their acyclic precursors.
    

Structural Context & Comparative Methodologies

The Challenge: Ring Stability vs. Isomerism

In drug development, distinguishing the cyclized oxazepane product from its uncyclized Schiff base intermediate is critical. Both share the same molecular formula (isobaric), rendering simple MS1 analysis insufficient.

Methodology Comparison: ESI-QTOF vs. EI-GCMS
FeatureESI-QTOF (High-Res MS/MS)EI-GCMS (Hard Ionization)
Primary Utility Structural Elucidation & Metabolite IDLibrary Matching & Volatile Impurities
Ionization Energy Soft (Thermal/Voltage dependent)Hard (70 eV fixed)
Dominant Fragment

(Ring Contraction)

(

93) (Aniline ejection)
Isomer Differentiation High (Distinguishes ring-opening pathways)Low (Spectra often identical to isomers)
Sensitivity High (pg/mL range)Moderate (ng/mL range)

Scientist’s Insight: For oxazepane anilines, ESI-QTOF is the superior choice for structural confirmation. EI often shatters the fragile 7-membered ring too aggressively to confirm cyclization.

Mechanistic Fragmentation Analysis

The fragmentation of oxazepane anilines follows distinct pathways governed by the stability of the aniline nitrogen and the lability of the lactone/lactam bonds in the ring.

Primary Pathway: Ring Contraction (ESI Positive Mode)

Upon protonation (


), typically at the amide nitrogen or the aniline amine, the molecule undergoes a characteristic ring contraction.
  • Initiation: Protonation destabilizes the C-N bond adjacent to the carbonyl.

  • Neutral Loss (CO): The 7-membered ring ejects carbon monoxide (28 Da), contracting to a pseudo-6-membered species.

  • Secondary Loss (

    
    /Ethylene):  Depending on the substitution (1,3- vs 1,4-oxazepane), a subsequent loss of 
    
    
    
    (44 Da) or
    
    
    (28 Da) occurs.
Secondary Pathway: Aniline Ejection

Common in high-energy collision (CID > 35 eV) or EI:

  • Cleavage of the exocyclic N-C bond releases the aniline moiety.

  • Diagnostic Ion:

    
     93 (Aniline radical cation) or 
    
    
    
    106 (N-methylaniline).
Visualization of Fragmentation Pathways

OxazepaneFragmentation Parent Parent Ion [M+H]+ (Oxazepane Aniline) Transition Ring Opening (Transition State) Parent->Transition CID (10-20 eV) Aniline Aniline Cation (m/z 93) Parent->Aniline Direct Cleavage (>35 eV or EI) Frag1 Fragment A: [M+H - CO]+ (Ring Contraction) Transition->Frag1 - CO (28 Da) Frag2 Fragment B: [M+H - CO - CO2]+ (Pyrrolidine-like core) Frag1->Frag2 - CO2 (44 Da) (High Energy)

Figure 1: ESI-MS/MS fragmentation pathway of 1,3-oxazepane-4,7-dione derivatives. Note the bifurcation between ring contraction (low energy) and aniline ejection (high energy).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish oxazepanes from isobaric interferences, follow this validated protocol.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid. Reasoning: Formic acid promotes protonation of the amide nitrogen, enhancing signal in ESI+.

  • Concentration: 1 µg/mL (for Q-TOF) or 100 ng/mL (for QqQ).

LC-MS Conditions (Standardized)
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Retains moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidSharpens peak shape for anilines.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CPrevents thermal degradation of the ring.
Validation Step (The "Isomer Check")

Before accepting data, perform the Energy Ramp Test :

  • Inject sample at Collision Energy (CE) 10 eV.[1]

  • Ramp CE to 50 eV.

  • Pass Criteria: You must observe the transition from

    
    
    
    
    
    
    
    before the appearance of the aniline ion (
    
    
    93).
  • Fail Criteria: If

    
     93 appears immediately at low energy without the intermediate ring-contraction ion, the sample is likely the open-chain Schiff base, not the cyclized oxazepane.
    

Comparative Data: Oxazepane vs. Alternatives

The following table contrasts the MS/MS signature of a prototypical 1,3-oxazepane-4,7-dione against its Schiff Base precursor and a Benzodiazepine (a common structural alternative).

Fragment Ion (

)
Oxazepane Aniline (Target)Schiff Base Isomer (Impurity)Benzodiazepine (Alternative)
Parent

StrongStrongStrong

(

)
Weak/AbsentDominant (Dehydration of OH)Absent

(

)
Dominant (Diagnostic) AbsentWeak
Aniline (

93)
Moderate (at high CE)Strong (at low CE)Absent
Tropylium (

91)
WeakWeakDominant

Interpretation:

  • Oxazepane: Characterized by the loss of CO (from the lactone/lactam ring).

  • Schiff Base: Characterized by the loss of water (due to uncyclized carboxylic acid/alcohol groups).

  • Benzodiazepine: Characterized by stable aromatic fragments (tropylium) due to the fused benzene ring.

Decision Matrix for Method Selection

MethodSelection Start Start: Analyte ID Q1 Is Quantification Required? Start->Q1 Q2 Is Structural Confirmation Needed? Q1->Q2 No MethodA Use Triple Quad (QqQ) Focus: MRM Transition [M+H]+ -> [M-CO]+ Q1->MethodA Yes (PK Studies) MethodB Use Q-TOF / Orbitrap Focus: Exact Mass & Ring Contraction Pathway Q2->MethodB Yes (Metabolites/Impurities) MethodC Use GC-MS (EI) (Only if volatile & stable) Q2->MethodC No (Routine QC)

Figure 2: Strategic decision tree for selecting the optimal mass spectrometry platform based on research goals.

References

  • Mahdi Al-Asafi, O. J., & Mukhlif, M. G. (2023).[2] Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry, 10(2), 116-123.[2] Link

  • Sager, A. G., Abaies, J. K., & Katoof, Z. R. (2023).[3] Molecular Docking, Synthesis, and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives.[3] Baghdad Science Journal. Link

  • Yaylayan, V. A., et al. (2020).[1] Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 491, 107985. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of ring-chain tautomers of 1,3-oxazin-2-ones and 1,3-oxazin-4-ones. Journal of Mass Spectrometry, 45(8), 891-900. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative Solubility Guide: 4-(1,4-Oxazepane-4-carbonyl)aniline vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the physicochemical properties and solubility profiles of 4-(1,4-Oxazepane-4-carbonyl)aniline (the "Oxazepane Analog") versus its 6-membered ring counterpart, 4-(Morpholine-4-carbonyl)aniline (the "Morpholine Analog").[1]

Core Verdict:

  • Morpholine Analog: Exhibits superior aqueous solubility due to a lower logP and a compact, polar conformation. It is the standard choice for maximizing hydrophilicity in this scaffold class.[1]

  • Oxazepane Analog: Exhibits increased lipophilicity (+0.4–0.6 logP) and conformational flexibility.[1] While generally less water-soluble, it offers improved membrane permeability and metabolic stability profiles, making it a critical "bioisostere" when the morpholine analog suffers from poor cellular penetration or rapid clearance.

Physicochemical Analysis: The "Ring Expansion" Effect

The transition from a 6-membered morpholine to a 7-membered 1,4-oxazepane ring is a strategic medicinal chemistry tactic.[1] This "homologation" introduces a single methylene unit (-CH₂-), which fundamentally alters the solvation thermodynamics.

Comparative Property Table (Predicted & Representative)
PropertyMorpholine AnalogOxazepane AnalogImpact on Solubility
Formula C₁₁H₁₄N₂O₂C₁₂H₁₆N₂O₂Oxazepane adds +14 Da (hydrophobic mass).[1]
Ring Size 6-membered (Chair)7-membered (Twist-Chair/Boat)7-membered rings are more flexible (higher entropy).[1]
cLogP (Est.) ~0.8 – 1.1~1.3 – 1.6Oxazepane is more lipophilic , reducing aqueous solubility.[1]
TPSA ~55 Ų~55 ŲPolar surface area remains similar; lipophilicity drives the difference.[1]
pKₐ (Conj. Acid) ~8.3 (Morpholine N)~8.5 – 8.7 (Oxazepane N)Oxazepane is slightly more basic due to ring strain relief upon protonation.[1]
Solubility (Aq) High (Ref: >1 mg/mL)Moderate (Ref: ~0.2–0.5 mg/mL)Morpholine is the superior solubilizer.[1]

*Note: Values are representative estimates based on structure-property relationship (SPR) trends for benzamide-linked heterocycles [1, 2].[1]

Mechanistic Insight[1][2]
  • Lipophilicity Penalty: The addition of the methylene group in the oxazepane ring increases the partition coefficient (logP).[1] In aqueous environments, the energy cost to create a cavity for the larger, more hydrophobic oxazepane molecule is higher than for the morpholine analog.

  • Crystal Lattice Energy: Morpholine rings typically adopt a rigid chair conformation, leading to efficient crystal packing (higher lattice energy).[1] Oxazepane rings are conformationally mobile (fluxional), often resulting in lower melting points.[1]

    • Paradox: While lower melting points usually aid solubility, the lipophilicity increase in the oxazepane analog typically dominates, resulting in a net decrease in aqueous solubility compared to the morpholine analog.

Visualizing the Scaffold Shift

The following diagram illustrates the structural relationship and the decision logic for choosing between these two scaffolds in drug design.

ScaffoldComparison cluster_0 Physicochemical Shift Morpholine Morpholine Analog (6-Membered Ring) High Aq. Solubility Low LogP Oxazepane Oxazepane Analog (7-Membered Ring) High Permeability Mod. Solubility Morpholine->Oxazepane Ring Expansion (+CH2) +0.5 LogP Decision Optimization Goal? Decision->Morpholine Need Solubility Decision->Oxazepane Need Permeability / IP

Figure 1: Decision logic for selecting between Morpholine and Oxazepane scaffolds based on solubility vs. permeability requirements.[1]

Experimental Protocols

To validate the solubility differences in your specific series, use the following standardized protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Best for early-stage screening of multiple analogs.[1]

  • Preparation: Prepare 10 mM stock solutions of the Oxazepane and Morpholine analogs in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Measurement: Measure UV-Vis absorbance at 620 nm (turbidimetry).

    • Interpretation: High absorbance = Precipitation (Low Solubility).[1]

    • Expectation: The Oxazepane analog will likely show precipitation at lower concentrations than the Morpholine analog.

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for lead optimization and formulation studies.[1]

  • Saturation: Add excess solid compound (approx. 2-5 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake or stir for 24–48 hours at 25°C to ensure equilibrium between solid and dissolved phases.

  • Filtration: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solids.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption (common with lipophilic oxazepanes).[1]

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    

Comparative Data Summary

The following table summarizes the expected performance based on literature precedents for 1,4-oxazepane vs. morpholine ureas/amides [3, 4].

ParameterMorpholine AnalogOxazepane Analog
Aq.[1][2] Solubility (pH 7.4) High (++++)Medium (++)
Solubility (Organic) Medium (++)High (++++)
Membrane Permeability Low-MediumHigh
Metabolic Stability Stable (Risk of ring opening)Enhanced (Steric bulk protects N)
Crystallinity High Melting PointLower Melting Point (Polymorph risk)

Workflow Visualization

SolubilityWorkflow cluster_kinetic Phase 1: Kinetic Screen cluster_thermo Phase 2: Thermodynamic Start Start: Compound Synthesis Stock Prepare 10mM DMSO Stock Start->Stock Kinetic Turbidimetry (PBS, pH 7.4) Stock->Kinetic Result1 Pass (>100 µM)? Kinetic->Result1 Result1->Stock No (Reformulate) Thermo Shake Flask (24h, Saturation) Result1->Thermo Yes (Advance) HPLC HPLC Quantification Thermo->HPLC

Figure 2: Step-by-step experimental workflow for validating solubility differences.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of 1,4-Oxazepane Scaffolds." Journal of Organic Chemistry. Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Zhou, J., et al. (2004).[1][3] "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][4] Angewandte Chemie International Edition. Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1,4-Oxazepane-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

Compound Class: Aniline-functionalized Oxazepane Amide. Primary Hazard Driver: The aniline moiety (


 attached to the aromatic ring).

While specific toxicological data for 4-(1,4-Oxazepane-4-carbonyl)aniline may be limited in public repositories, the structural presence of a primary aniline group mandates that this compound be handled as a High Potency / Toxic Compound until proven otherwise.

The "Why" Behind the Protocol:

  • Transdermal Absorption: Anilines are lipophilic enough to penetrate the stratum corneum. Once absorbed, they can undergo N-hydroxylation in the liver, producing metabolites that oxidize hemoglobin to methemoglobin, impairing oxygen transport (Methemoglobinemia).

  • Sensitization: The amide linkage (carbonyl-oxazepane) combined with the aniline suggests potential for skin sensitization (allergic contact dermatitis).

  • Physical State: Likely a solid powder. Electrostatic dust generation poses a high inhalation risk.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 (Occupational Exposure Band) handling standards.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (Min. 0.11 mm thickness each)Causality: Anilines permeate standard nitrile. Double gloving increases breakthrough time (BTT) and provides a visual indicator if the outer glove is compromised.
Hand Protection (Solvents) Silver Shield / Laminate Liners (under Nitrile)Requirement: Use if dissolving the compound in penetrating solvents like DCM or Methanol. Nitrile degrades rapidly against halogenated solvents, carrying the aniline through to the skin.
Respiratory N95 / P3 Particulate Respirator (or PAPR)Constraint: Mandatory if handling open powder outside a fume hood (not recommended). Inside a hood, surgical masks are insufficient; N95 prevents accidental inhalation of micro-dusts during weighing.
Body Defense Tyvek® Lab Coat (Disposable) with Elastic CuffsLogic: Cotton lab coats absorb liquids and hold toxic dust against clothing. Tyvek repels dust and is disposable, eliminating cross-contamination in laundry.
Ocular Chemical Splash Goggles (Indirect Vent)Standard: Safety glasses with side shields are insufficient for powders that behave like fluids or for splash hazards involving aniline solutions.

Part 3: Operational Protocols

Gowning & Handling Workflow

Trustworthiness Check: This protocol uses a "Clean-to-Dirty" unidirectional flow to prevent egress of the compound.

  • Pre-Gowning Inspection: Check fume hood flow rate (Face velocity: 80–100 fpm).

  • Donning Sequence:

    • Put on inner nitrile gloves (tuck under lab coat cuffs).

    • Don Tyvek lab coat.

    • Put on outer nitrile gloves (pull over lab coat cuffs).

    • Why: This creates a "shingle effect," ensuring spills run off the glove and not into the sleeve.

  • Handling (The "Active Zone"):

    • All weighing must occur inside the fume hood or a powder containment balance enclosure.

    • Use an antistatic gun if the powder is flighty.

    • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Doffing (Critical Step):

    • Wipe down outer gloves with a solvent-dampened wipe (ethanol) while still in the hood.

    • Remove outer gloves inside the hood and dispose of them as hazardous waste immediately.

    • Remove eyewear and lab coat.

    • Remove inner gloves last, peeling from the wrist inside-out.

    • Immediate Action: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Risk-Based Decision Logic

PPE_Decision_Tree Start Start: Handling 4-(1,4-Oxazepane-4-carbonyl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Liquid->SolventType HighDust High Risk (Milling/Weighing) DustRisk->HighDust LowDust Low Risk (Sealed Transfer) DustRisk->LowDust PAPR REQ: Fume Hood + Double Nitrile + N95/PAPR HighDust->PAPR StdPPE REQ: Fume Hood + Double Nitrile LowDust->StdPPE Penetrating Penetrating (DCM, DMSO, MeOH) SolventType->Penetrating Standard Standard (EtOAc, Hexane) SolventType->Standard Laminate REQ: Fume Hood + Silver Shield (Laminate) Gloves Penetrating->Laminate Standard->StdPPE

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves when penetrating solvents are used.

Part 4: Emergency Response & Disposal[1]

Exposure Response[2][3]
  • Skin Contact: Immediate wash with copious amounts of water for 15 minutes.[1] Do not use ethanol to wash skin (it enhances aniline absorption).

  • Signs of Toxicity: Cyanosis (blue lips/fingernails), headache, dizziness. These are signs of methemoglobinemia.

  • Medical Note: Inform emergency responders that the patient was exposed to an aniline derivative .

Disposal & Decontamination
  • Deactivation: Wipe surfaces with 10% HCl (dilute acid) followed by detergent water. The acid converts the aniline to its hydrochloride salt (anilinium), which is water-soluble and less volatile, though still toxic.

  • Waste Stream:

    • Solid Waste: High-heat incineration (Rotary Kiln) is required to break the oxazepane ring and aniline bond.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Do not drain dispose.

Workflow: Spill Cleanup

Spill_Response Spill Spill Detected Evac 1. Evacuate Area (Mist Risk) Spill->Evac PPE_Up 2. Don Full PPE (Tyvek + Resp) Evac->PPE_Up Contain 3. Containment (Absorbent Pads) PPE_Up->Contain Neut 4. Decon (10% HCl Wipe) Contain->Neut Dispose 5. Double Bag (Haz Waste) Neut->Dispose

Figure 2: Sequential response workflow for laboratory spills.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline. PubChem. Accessed October 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.